Praziquantel D11
説明
Structure
3D Structure
特性
IUPAC Name |
2-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexanecarbonyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c22-18-13-20(19(23)15-7-2-1-3-8-15)12-17-16-9-5-4-6-14(16)10-11-21(17)18/h4-6,9,15,17H,1-3,7-8,10-13H2/i1D2,2D2,3D2,7D2,8D2,15D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSVJFNAIGNNGKK-DHCOBZMXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CC3C4=CC=CC=C4CCN3C(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])C(=O)N2CC3C4=CC=CC=C4CCN3C(=O)C2)([2H])[2H])([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30677345 | |
| Record name | 2-[(~2~H_11_)Cyclohexanecarbonyl]-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30677345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246343-36-1 | |
| Record name | 2-[(~2~H_11_)Cyclohexanecarbonyl]-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30677345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Praziquantel-D11: A Comprehensive Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this technical guide provides an in-depth overview of the chemical properties, analytical applications, and relevant biological context of Praziquantel-D11. This deuterated analog of the widely used anthelmintic drug, Praziquantel, serves as a critical internal standard for quantitative bioanalytical studies.
Core Chemical and Physical Properties
Praziquantel-D11 is a synthetic, isotopically labeled form of Praziquantel where eleven hydrogen atoms on the cyclohexyl group have been replaced with deuterium. This substitution results in a molecule that is chemically identical to Praziquantel in its reactivity and chromatographic behavior but has a higher mass, allowing for its differentiation in mass spectrometry-based assays.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₃D₁₁N₂O₂ | [1] |
| Molecular Weight | 323.47 g/mol | [2] |
| CAS Number | 1246343-36-1 | [3] |
| Appearance | White to off-white solid | [2] |
| Solubility | Soluble in Chloroform and Methanol. Soluble in DMSO (50 mg/mL with ultrasonic). | [2][3] |
| Storage Conditions | Store at -20°C for long-term stability. | [2] |
Mechanism of Action of Praziquantel
While Praziquantel-D11's primary role is analytical, understanding the mechanism of the parent compound is crucial for its application in drug development research. The anthelmintic effect of Praziquantel is primarily attributed to its disruption of calcium homeostasis in susceptible parasites, such as schistosomes.[5] It is believed to act on the parasite's voltage-gated calcium channels, leading to a rapid influx of calcium ions.[6][7][8] This influx causes spastic paralysis of the parasite's musculature and damages its outer layer, the tegument, making it vulnerable to the host's immune system.[7]
Experimental Protocols: Quantification of Praziquantel using Praziquantel-D11
Praziquantel-D11 is the internal standard of choice for the accurate quantification of Praziquantel in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation: Protein Precipitation
A common and straightforward method for extracting Praziquantel from plasma or blood samples is protein precipitation.
-
To a 100 µL aliquot of the biological sample (plasma, blood, etc.), add a known concentration of Praziquantel-D11 solution.
-
Add 300 µL of acetonitrile to precipitate the proteins.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Centrifuge the sample at high speed (e.g., 12,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The following is a representative LC-MS/MS protocol for the analysis of Praziquantel, using Praziquantel-D11 as an internal standard.[9][10]
Chromatographic Conditions:
-
HPLC System: A standard high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 100 x 4.6 mm, 5 µm particle size).[10]
-
Mobile Phase: An isocratic mixture of 2 mM ammonium acetate (containing 0.05% formic acid) and acetonitrile (45:55 v/v).[10]
-
Flow Rate: 1.0 mL/min.[10]
-
Column Temperature: 50°C.[10]
-
Injection Volume: 10 µL.
Mass Spectrometry Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.[9]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Praziquantel: m/z 313.2 → 203.2
-
Praziquantel-D11 (Internal Standard): m/z 324.2 → 203.2
-
Synthesis of Praziquantel-D11
The synthesis of Praziquantel-D11 generally follows the established synthetic routes for Praziquantel, with the key difference being the use of a deuterated starting material.[11][12] A common approach involves the acylation of a suitable isoquinoline precursor with deuterated cyclohexanecarbonyl chloride. The synthesis of deuterated cyclohexanecarbonyl chloride can be achieved through various methods, including the deuteration of cyclohexanecarboxylic acid. The subsequent cyclization steps lead to the formation of the Praziquantel-D11 molecule.[13]
Conclusion
Praziquantel-D11 is an indispensable tool for researchers in the fields of pharmacology, drug metabolism, and pharmacokinetics. Its use as an internal standard ensures the accuracy and reliability of analytical methods for the quantification of Praziquantel in complex biological matrices. A thorough understanding of its chemical properties, the mechanism of action of the parent drug, and the established analytical protocols is essential for its effective application in research and development.
References
- 1. Praziquantel-d11 - CAS - 1246343-36-1 | Axios Research [axios-research.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 5. The Mechanism of Action of Praziquantel: Can New Drugs Exploit Similar Mechanisms? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ca2+ channels and Praziquantel: a view from the free world - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Praziquantel? [synapse.patsnap.com]
- 8. cris.brighton.ac.uk [cris.brighton.ac.uk]
- 9. Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ikprress.org [ikprress.org]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. Design, Synthesis and Evaluation of Praziquantel Analogues and New Molecular Hybrids as Potential Antimalarial and Anti-Schistosomal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MCR Synthesis of Praziquantel Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
(R)-Praziquantel-d11 vs. (S)-Praziquantel-d11: A Comparative Analysis of Antischistosomal Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive comparison of the biological activities of the (R) and (S) enantiomers of deuterated Praziquantel (PZQ-d11). Praziquantel, administered as a racemic mixture, is the cornerstone of treatment for schistosomiasis, a parasitic disease affecting millions worldwide.[1][2] However, extensive research has demonstrated that the therapeutic effects are predominantly attributed to one of its enantiomers. This document synthesizes key findings on the differential activity, mechanism of action, and experimental evaluation of these compounds, with a focus on providing actionable data and methodologies for the research and drug development community.
The inclusion of the "-d11" isotope label in (R)- and (S)-Praziquantel is primarily for use as an internal standard in pharmacokinetic studies to facilitate precise quantification in biological matrices.[3][4] The deuterium substitution is not expected to significantly alter the biological activity of the enantiomers. Therefore, the data presented herein, derived from studies on non-deuterated (R)- and (S)-Praziquantel, is considered directly applicable to their d11 counterparts.
Comparative Biological Activity
The antischistosomal properties of praziquantel are almost exclusively driven by the (R)-enantiomer.[1][5][6] The (S)-enantiomer is significantly less active and is associated with the drug's bitter taste and some adverse effects.[6][7] This disparity in activity is observed in both in vitro and in vivo studies across different Schistosoma species.
In Vitro Activity
In vitro assays consistently demonstrate the superior potency of (R)-PZQ over (S)-PZQ against adult Schistosoma worms and newly transformed schistosomula (NTS). The half-maximal inhibitory concentration (IC50) for (R)-PZQ is orders of magnitude lower than that for (S)-PZQ.
Table 1: In Vitro Activity of Praziquantel Enantiomers against S. mansoni
| Compound | Stage | Incubation Time | IC50 (µg/mL) | Reference |
| (R)-PZQ | Adult | 4 h | 0.04 | [1] |
| (R)-PZQ | Adult | 72 h | 0.02 | [1] |
| (S)-PZQ | Adult | 72 h | 5.85 | [1] |
| Racemic PZQ | Adult | 72 h | ~0.04-0.05 | [1] |
| (R)-PZQ | NTS | 72 h | 0.03 | [1] |
| (S)-PZQ | NTS | 72 h | 40.0 | [1] |
Table 2: In Vitro Activity of Praziquantel Enantiomers against S. haematobium
| Compound | Incubation Time | IC50 (µg/mL) | Reference |
| (R)-PZQ | 4 h | 0.007 | [8][9] |
| (R)-PZQ | 72 h | 0.01 | [8][9] |
| (S)-PZQ | 4 h | 3.51 | [8][9] |
| (S)-PZQ | 72 h | 3.40 | [8][9] |
| Racemic PZQ | 4 h / 72 h | 0.03 | [8][9] |
In Vivo Activity
In vivo studies in murine models of schistosomiasis confirm the dominance of (R)-PZQ in reducing worm burdens. (R)-PZQ achieves high efficacy at lower doses compared to the racemic mixture, while (S)-PZQ shows minimal to moderate activity only at very high doses.
Table 3: In Vivo Activity of Praziquantel Enantiomers against S. mansoni in Mice
| Compound | Single Oral Dose (mg/kg) | Worm Burden Reduction (%) | Reference |
| (R)-PZQ | 100 | 52 | [1] |
| (R)-PZQ | 200 | >98 | [1] |
| (R)-PZQ | 400 | 100 | [1] |
| (S)-PZQ | 400 | No significant effect | [1] |
| (S)-PZQ | 800 | 19.6 | [1] |
| Racemic PZQ | 400 | 94.1 | [1] |
Table 4: In Vivo Activity of Praziquantel Enantiomers against S. haematobium in Hamsters
| Compound | Single Oral Dose (mg/kg) | Worm Burden Reduction (%) | Reference |
| (R)-PZQ | 31.0 | 73.3 | [8][9] |
| (R)-PZQ | 62.5 | 75.6 | [8][9] |
| (R)-PZQ | 125.0 | 98.5 | [8][9] |
| (S)-PZQ | 125.0 | 46.7 | [8][9] |
| (S)-PZQ | 250.0 | 83.0 | [8][9] |
| (S)-PZQ | 500.0 | 94.1 | [8][9] |
| Racemic PZQ | 250.0 | 99.3 | [8][9] |
Mechanism of Action
The primary mechanism of action of praziquantel involves the disruption of calcium homeostasis in the parasite.[10][11] (R)-PZQ acts as a potent activator of a specific schistosome transient receptor potential (TRP) channel, designated Sm.TRPMPZQ.[12]
Activation of this channel by (R)-PZQ leads to a rapid and sustained influx of Ca2+ into the parasite's cells.[12] This sudden increase in intracellular calcium causes spastic muscle paralysis and rapid damage to the worm's outer surface, the tegument.[2][12][13] The tegumental damage exposes parasite antigens to the host immune system, facilitating immune-mediated clearance of the worms.[2] The (S)-enantiomer is a significantly less effective activator of the Sm.TRPMPZQ channel, which explains its lack of therapeutic activity.[12]
Caption: Mechanism of action of (R)-Praziquantel on Schistosomes.
Experimental Protocols
The evaluation of antischistosomal drug activity involves standardized in vitro and in vivo experimental procedures.
In Vitro Assay for Adult Worm Activity
This protocol is designed to determine the IC50 of compounds against adult Schistosoma worms.
-
Parasite Recovery: Adult S. mansoni or S. haematobium worms are recovered from infected rodents (mice or hamsters) via perfusion of the hepatic portal system and mesenteric veins.[14]
-
Drug Preparation: Test compounds ((R)-PZQ-d11, (S)-PZQ-d11) are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create stock solutions. Serial dilutions are then prepared in culture medium.[1]
-
Assay Setup: Adult worms are washed and placed in 24-well plates containing culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum and antibiotics).[15]
-
Drug Exposure: The prepared drug dilutions are added to the wells at final concentrations ranging from approximately 0.01 to 100 µg/mL. A solvent control (e.g., 2% DMSO) is included.[1]
-
Incubation: Plates are incubated at 37°C in a 5% CO2 atmosphere for up to 72 hours.[1]
-
Activity Assessment: Worm motility and survival are assessed microscopically at set time points (e.g., 4, 24, 48, 72 hours). A scoring system is often used, for example, from 3 (normal activity) to 0 (no movement and signs of degradation).[1] The IC50 is calculated as the concentration of the drug that inhibits motility or kills 50% of the worms.
Caption: Workflow for in vitro testing of Praziquantel enantiomers.
In Vivo Assay for Worm Burden Reduction
This protocol evaluates the efficacy of compounds in a mammalian model of infection.
-
Animal Infection: Mice or hamsters are experimentally infected with Schistosoma cercariae. The infection is allowed to mature for several weeks (e.g., 49 days) to establish adult worm populations.[14][16]
-
Drug Administration: Animals are randomly assigned to treatment and control groups. The test compounds are formulated for oral gavage and administered as a single dose or in multiple doses.[1]
-
Worm Recovery: Several weeks post-treatment, animals are euthanized, and the surviving adult worms are recovered by perfusion of the portal vein and mesenteric system.[1][14]
-
Efficacy Calculation: The number of worms recovered from treated animals is compared to the number recovered from the untreated control group. The percentage of worm burden reduction (WBR) is calculated using the formula: WBR (%) = [(Mean worm count in control group - Mean worm count in treated group) / Mean worm count in control group] x 100.[1]
Caption: Workflow for in vivo efficacy testing in a rodent model.
Conclusion
The evidence overwhelmingly indicates that the antischistosomal activity of praziquantel resides in the (R)-enantiomer. (R)-Praziquantel-d11 is the eutomer, responsible for the therapeutic effects, while (S)-Praziquantel-d11 is the distomer, contributing little to efficacy but potentially to side effects. This knowledge is critical for the development of new formulations and therapeutic strategies, such as enantiopure (R)-Praziquantel, which could offer improved efficacy and tolerability. The experimental protocols and comparative data provided in this guide serve as a foundational resource for researchers engaged in the discovery and development of next-generation antischistosomal agents.
References
- 1. Activity of Praziquantel Enantiomers and Main Metabolites against Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A review of the genetic determinants of praziquantel resistance in Schistosoma mansoni: Is praziquantel and intestinal schistosomiasis a perfect match? [frontiersin.org]
- 3. Pharmacokinetics of Praziquantel in Schistosoma mansoni- and Schistosoma haematobium-Infected School- and Preschool-Aged Children - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Praziquantel Fifty Years on: A Comprehensive Overview of Its Solid State - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. In vitro and in vivo activity of R- and S- praziquantel enantiomers and the main human metabolite trans-4-hydroxy-praziquantel against Schistosoma haematobium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. The anthelmintic drug praziquantel activates a schistosome transient receptor potential channel - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Praziquantel - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 14. Drug Discovery for Schistosomiasis: Hit and Lead Compounds Identified in a Library of Known Drugs by Medium-Throughput Phenotypic Screening | PLOS Neglected Tropical Diseases [journals.plos.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Perspective on Schistosomiasis Drug Discovery: Highlights from a Schistosomiasis Drug Discovery Workshop at Wellcome Collection, London, September 2022 - PMC [pmc.ncbi.nlm.nih.gov]
Deuterated Praziquantel: A Technical Guide to Synthesis and Application
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis methods for deuterated Praziquantel (d-PZQ), a valuable tool in pharmaceutical research and development. By strategically replacing hydrogen atoms with their heavier isotope, deuterium, researchers can modify the metabolic profile of Praziquantel, potentially leading to improved pharmacokinetic properties. This guide details the core synthetic strategies, provides experimental protocols, and presents key data for the characterization of these labeled compounds.
Introduction to Deuterated Praziquantel
Praziquantel is a broad-spectrum anthelmintic agent, essential for the treatment of schistosomiasis and other parasitic worm infections. The introduction of deuterium into the Praziquantel molecule can significantly impact its metabolic fate. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a kinetic isotope effect that can slow down metabolic processes, particularly those involving cytochrome P450 enzymes. This can result in a longer drug half-life, increased exposure, and potentially a reduced dosing frequency or improved safety profile. A common commercially available deuterated version is Praziquantel-d11, where the cyclohexyl group is fully deuterated.[1]
Synthetic Strategies for Deuterated Praziquantel
The synthesis of deuterated Praziquantel generally follows the established synthetic routes for Praziquantel, with the introduction of deuterium at specific stages using deuterated reagents. The primary strategies involve the acylation of a piperazinoisoquinoline core with a deuterated acylating agent. A key patent in this area is US8889687B2, which describes the preparation of deuterated pyrazinoisoquinoline derivatives.[2]
A general synthetic approach involves the following key steps:
-
Formation of the Piperazinoisoquinoline Core: This heterocyclic system is typically synthesized through a multi-step process, often starting from phenylethylamine.
-
Acylation with a Deuterated Moiety: The crucial deuteration step involves the acylation of the piperazinoisoquinoline nitrogen with a deuterated acyl chloride, most commonly deuterated cyclohexanecarbonyl chloride.
Synthesis of Deuterated Cyclohexanecarbonyl Chloride
The preparation of the deuterated acylating agent is a critical preliminary step.
Experimental Protocol:
-
Starting Material: Deuterated cyclohexanecarboxylic acid (commercially available or synthesized via catalytic deuteration of benzoic acid followed by reduction).
-
Procedure: To a solution of deuterated cyclohexane carboxylic acid in an inert solvent (e.g., dichloromethane), add a chlorinating agent such as thionyl chloride or oxalyl chloride. The reaction is typically stirred at room temperature or with gentle heating until the conversion to the acid chloride is complete. The excess chlorinating agent and solvent are removed under reduced pressure to yield the crude deuterated cyclohexanecarbonyl chloride, which can be used in the subsequent step without further purification.
Final Acylation to Yield Deuterated Praziquantel
Experimental Protocol:
-
Starting Materials: 1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one and deuterated cyclohexanecarbonyl chloride.
-
Procedure: The piperazinoisoquinoline core is dissolved in a suitable aprotic solvent (e.g., dichloromethane, toluene) in the presence of a base (e.g., triethylamine, sodium carbonate) to act as an acid scavenger. The solution is cooled in an ice bath, and the deuterated cyclohexanecarbonyl chloride is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or LC-MS). Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude deuterated Praziquantel is then purified by column chromatography or recrystallization to afford the final product.
Quantitative Data and Characterization
The successful synthesis of deuterated Praziquantel is confirmed through various analytical techniques. The key parameters to assess are the chemical purity and the degree of deuterium incorporation.
| Parameter | Method | Expected Outcome |
| Chemical Purity | HPLC, LC-MS | >98% |
| Identity Confirmation | ¹H NMR, ¹³C NMR, Mass Spectrometry | Consistent with the proposed structure. |
| Deuterium Incorporation | Mass Spectrometry | Increase in molecular weight corresponding to the number of deuterium atoms incorporated. For Praziquantel-d11, an increase of 11 mass units is expected compared to the unlabeled compound.[1] |
| Isotopic Purity | Mass Spectrometry | High percentage of the desired deuterated species. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for confirming the structure of the synthesized compound. In the case of deuterated Praziquantel, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly reduced in intensity. For instance, in Praziquantel-d11, the signals corresponding to the cyclohexyl ring protons would be absent.[3][4][5]
Mass Spectrometry (MS)
Mass spectrometry is crucial for confirming the molecular weight of the deuterated compound and determining the extent of deuterium incorporation. The mass spectrum of deuterated Praziquantel will show a molecular ion peak at a higher m/z value compared to the unlabeled compound, corresponding to the number of deuterium atoms introduced.[6][7]
Mechanism of Action of Praziquantel
Praziquantel exerts its anthelmintic effect by disrupting the calcium homeostasis of the parasite.[8][9] The primary target is believed to be the voltage-gated Ca²⁺ channels on the surface of the parasitic worm.[10][11][12]
The binding of Praziquantel to these channels leads to a rapid and sustained influx of calcium ions into the parasite's cells. This sudden increase in intracellular calcium concentration causes spastic paralysis of the worm's musculature. The paralyzed worms are then dislodged from their site of attachment in the host and are subsequently eliminated by the host's immune system. Additionally, Praziquantel is known to cause damage to the parasite's tegument (outer covering), further exposing it to the host's immune response.[10][11]
Diagrams
General Synthetic Workflow for Deuterated Praziquantel
Caption: A simplified workflow for the synthesis of deuterated Praziquantel.
Praziquantel's Proposed Mechanism of Action
Caption: The proposed signaling pathway for Praziquantel's anthelmintic activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. researchgate.net [researchgate.net]
- 4. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Investigation of Praziquantel/Cyclodextrin Inclusion Complexation by NMR and LC-HRMS/MS: Mechanism, Solubility, Chemical Stability, and Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. emerginginvestigators.org [emerginginvestigators.org]
- 8. The Mechanism of Action of Praziquantel: Can New Drugs Exploit Similar Mechanisms? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cris.brighton.ac.uk [cris.brighton.ac.uk]
- 10. go.drugbank.com [go.drugbank.com]
- 11. What is the mechanism of Praziquantel? [synapse.patsnap.com]
- 12. Ca2+ channels and Praziquantel: a view from the free world - PMC [pmc.ncbi.nlm.nih.gov]
Praziquantel-d11: A Technical Guide for Analytical Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Praziquantel-d11, a deuterated analog of the anthelmintic drug Praziquantel. Primarily utilized as an internal standard, Praziquantel-d11 is indispensable for the accurate quantification of Praziquantel in complex biological matrices. This document outlines its core specifications, analytical methodologies, and typical experimental workflows.
Core Specifications
Praziquantel-d11 is a stable isotope-labeled version of Praziquantel, where eleven hydrogen atoms have been replaced by deuterium. This isotopic substitution results in a molecule that is chemically identical to Praziquantel but has a higher mass, allowing it to be distinguished by mass spectrometry. This property makes it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based bioanalytical assays.[1][2][3]
The key technical specifications for Praziquantel-d11 are summarized in the table below.
| Property | Specification |
| CAS Number | 1246343-36-1[2][4][5][6][7][8] |
| Molecular Formula | C₁₉H₁₃D₁₁N₂O₂[4][6] |
| Molecular Weight | ~323.47 g/mol [1][6][8] |
| Synonyms | (±)-Praziquantel-d11, 2-(Cyclohexyl-d11-carbonyl)-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one[2][6] |
| Appearance | Solid[1][2] |
| Purity | >95% (HPLC)[7], ≥99% deuterated forms (d₁-d₁₁)[2] |
| Storage Conditions | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year.[5] |
| Solubility | Soluble in Chloroform and Methanol.[2] |
Analytical Application Workflow
Praziquantel-d11 is a critical component in pharmacokinetic and drug metabolism studies of Praziquantel. Its primary role is to serve as an internal standard to correct for variability during sample preparation and analysis. The following diagram illustrates a typical workflow for the quantification of Praziquantel in a biological sample, such as plasma, using Praziquantel-d11.
Caption: Workflow for Praziquantel quantification using Praziquantel-d11 as an internal standard.
Experimental Protocols
The use of Praziquantel-d11 as an internal standard is well-established in the scientific literature. Below is a generalized experimental protocol for the quantification of Praziquantel in human plasma, based on published methods.[9][10]
Preparation of Stock and Working Solutions
-
Praziquantel and Praziquantel-d11 Stock Solutions: Prepare individual stock solutions of Praziquantel and Praziquantel-d11 in a suitable organic solvent (e.g., methanol) to a final concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the Praziquantel stock solution to create calibration standards. Prepare a working solution of Praziquantel-d11 (internal standard) at an appropriate concentration (e.g., 200 ng/mL).[9]
Sample Preparation
-
Aliquot 100 µL of plasma sample (calibration standard, quality control, or unknown sample) into a microcentrifuge tube.
-
Add a specified volume of the Praziquantel-d11 working solution to each sample (except for blank samples).
-
To precipitate proteins, add three volumes of cold acetonitrile.[9]
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used for chromatographic separation.[10]
-
Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous solvent (e.g., 2 mM ammonium acetate with 0.05% formic acid) and an organic solvent (e.g., acetonitrile) is commonly employed.[10]
-
Flow Rate: A flow rate of around 1.0 mL/min is often used.[10]
-
Column Temperature: The column is typically maintained at a constant temperature, for instance, 50°C.[10]
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive electrospray ionization (ESI+) is used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used to selectively detect and quantify Praziquantel and Praziquantel-d11. The specific precursor to product ion transitions are monitored. For example, for Praziquantel, a transition of m/z 312.2 → 202.2 might be used.[11]
-
Data Analysis
-
Integrate the peak areas for Praziquantel and Praziquantel-d11.
-
Calculate the peak area ratio of Praziquantel to Praziquantel-d11.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentration of Praziquantel in the unknown samples by interpolating their peak area ratios from the calibration curve.
Logical Relationship in Bioanalysis
The fundamental principle behind the use of an internal standard like Praziquantel-d11 is to ensure the accuracy and precision of the analytical method. The following diagram illustrates the logical relationship in this process.
Caption: The role of Praziquantel-d11 in ensuring accurate quantification.
By incorporating Praziquantel-d11 into the analytical workflow, researchers can confidently and reliably determine the concentration of Praziquantel in various biological samples, which is crucial for advancing drug development and clinical research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Praziquantel-d11 - CAS - 1246343-36-1 | Axios Research [axios-research.com]
- 5. Praziquantel D11 | TargetMol [targetmol.com]
- 6. Praziquantel -D11 | CAS No- 1246343-36-1 | Simson Pharma Limited [simsonpharma.com]
- 7. Praziquantel-d11 | CAS 1246343-36-1 | LGC Standards [lgcstandards.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ikprress.org [ikprress.org]
- 11. Development and validation of an enantioselective LC-MS/MS method for the analysis of the anthelmintic drug praziquantel and its main metabolite in human plasma, blood and dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Praziquantel D11 Certificate of Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the certificate of analysis for Praziquantel D11, a deuterated analog of Praziquantel. This compound serves as a crucial internal standard for the quantitative analysis of Praziquantel in various biological matrices and pharmaceutical formulations. This document outlines the key analytical specifications, detailed experimental methodologies, and the logical workflow for its characterization.
Quantitative Data Summary
The following tables summarize the typical quantitative data found on a Certificate of Analysis for this compound.
| Physical and Chemical Properties | |
| Parameter | Specification |
| Appearance | White to off-white solid[1] |
| Molecular Formula | C₁₉H₁₃D₁₁N₂O₂[1] |
| Molecular Weight | 323.47 g/mol [1] |
| Quality Control Parameters | |
| Parameter | Specification |
| Purity (by HPLC) | ≥98%[2] |
| Isotopic Enrichment | ≥98% Deuterated Forms (d₁-d₁₁)[1][3] |
| Identity (¹H NMR) | Consistent with structure[1] |
| Identity (LC-MS) | Consistent with structure[1] |
| Storage and Stability | |
| Condition | Duration |
| Powder at -20°C | 3 years[1] |
| Powder at 4°C | 2 years[1] |
| In solvent at -80°C | 6 months[1] |
| In solvent at -20°C | 1 month[1] |
Experimental Protocols
Detailed methodologies for the key analytical techniques used to certify this compound are provided below. These protocols are representative and may be adapted based on specific instrumentation and laboratory conditions.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is used to assess the chemical purity of this compound and separate it from any non-deuterated Praziquantel and other impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (60:40 v/v). The mobile phase should be filtered and degassed before use.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 210 nm.
-
Injection Volume: 10 µL.
-
Procedure:
-
Prepare a standard solution of this compound in the mobile phase.
-
Inject the solution onto the HPLC system.
-
Record the chromatogram and determine the area of the main peak corresponding to this compound.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity and Isotopic Enrichment
LC-MS is employed to confirm the molecular weight of this compound and to assess its isotopic enrichment.
-
Instrumentation: A liquid chromatography system coupled to a mass spectrometer (e.g., Triple Quadrupole or Time-of-Flight).
-
Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: 0.1% formic acid in acetonitrile.
-
-
Gradient: A suitable gradient to elute this compound (e.g., starting with 50% B, increasing to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Analysis Mode: Full scan to confirm the [M+H]⁺ ion (expected m/z ≈ 324.2). Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be used for higher sensitivity and specificity.
-
-
Procedure:
-
Infuse a diluted solution of this compound directly into the mass spectrometer or inject it into the LC-MS system.
-
Acquire the mass spectrum and confirm the presence of the expected molecular ion.
-
Analyze the isotopic distribution to confirm the high level of deuterium incorporation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H NMR spectroscopy is used to confirm the identity and structural integrity of the this compound molecule, ensuring the deuterium atoms are in the expected positions.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or other suitable deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS).
-
Procedure:
-
Dissolve a small amount of this compound in the deuterated solvent containing TMS.
-
Acquire the ¹H NMR spectrum.
-
The spectrum is expected to show a significant reduction in the signals corresponding to the protons on the cyclohexyl ring, confirming successful deuteration. The remaining signals should be consistent with the non-deuterated parts of the Praziquantel structure.
-
Mandatory Visualizations
The following diagrams illustrate the analytical workflow and the logical process of certifying this compound.
References
An In-depth Technical Guide to the Applications of Praziquantel-d11 in Parasitology Research
For Researchers, Scientists, and Drug Development Professionals
Praziquantel (PZQ) stands as a cornerstone in the treatment of schistosomiasis and other trematode and cestode infections. To rigorously evaluate its efficacy, safety, and pharmacokinetic profile, a precise and reliable analytical method is paramount. The use of a stable isotope-labeled internal standard is the gold standard for quantitative bioanalysis using mass spectrometry. Praziquantel-d11 (PZQ-d11), a deuterated analog of Praziquantel, serves this critical role, enabling accurate quantification of Praziquantel, its enantiomers, and metabolites in complex biological matrices. This technical guide provides a comprehensive overview of the applications of PZQ-d11 in parasitology research, detailing experimental protocols, summarizing key quantitative data, and illustrating relevant biological and experimental workflows.
The Role of Praziquantel-d11 as an Internal Standard
In liquid chromatography-mass spectrometry (LC-MS/MS) analysis, an internal standard (IS) is a compound added to samples at a known concentration to correct for variations in sample processing and instrument response. An ideal IS has physicochemical properties very similar to the analyte but is mass-distinguishable. PZQ-d11, with its eleven deuterium atoms, co-elutes with Praziquantel under most chromatographic conditions and exhibits similar ionization efficiency, but has a distinct mass-to-charge ratio (m/z). This allows for the normalization of any analyte loss during sample preparation and fluctuations in the mass spectrometer's performance, thereby ensuring high accuracy and precision in quantitative assays.[1]
Key Applications in Parasitology Research
The primary application of PZQ-d11 is in pharmacokinetic (PK) studies of Praziquantel. These studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of the drug, which can be influenced by factors such as host genetics, co-infections, and co-administered drugs.[2]
Core applications include:
-
Enantioselective Pharmacokinetics: Praziquantel is administered as a racemic mixture of (R)- and (S)-enantiomers. The anthelmintic activity is primarily attributed to the (R)-enantiomer, while the (S)-enantiomer is less active and may contribute to side effects.[3] PZQ-d11 is used as an internal standard in chiral LC-MS/MS methods to separately quantify the two enantiomers, providing critical insights into their differential metabolism and disposition.[4][5]
-
Metabolite Quantification: Praziquantel is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes, to various hydroxylated metabolites.[6][7] The major metabolite is trans-4-hydroxy-Praziquantel. PZQ-d11 is employed to accurately quantify these metabolites alongside the parent drug, which is essential for a complete understanding of the drug's metabolic fate and potential drug-drug interactions.[4][8]
-
Bioequivalence and Drug-Drug Interaction Studies: PZQ-d11 is instrumental in studies comparing different formulations of Praziquantel or investigating the impact of co-administered drugs on Praziquantel's pharmacokinetics.[2]
-
Residue Analysis: In veterinary parasitology, PZQ-d11 is used to quantify Praziquantel residues in animal tissues to ensure food safety.[9]
Experimental Protocols
The following sections provide a synthesized, detailed methodology for the quantification of Praziquantel and its enantiomers in biological matrices using PZQ-d11 as an internal standard, based on established research protocols.
Sample Preparation: Protein Precipitation
Protein precipitation is a common and straightforward method for extracting Praziquantel and its metabolites from plasma or serum samples.
Materials:
-
Biological matrix (e.g., plasma, serum)
-
Praziquantel-d11 (Internal Standard) stock solution (e.g., 1 µg/mL in methanol)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100-200 µL of the plasma or serum sample into a 1.5 mL microcentrifuge tube.[10][11]
-
Add a specific volume of the PZQ-d11 internal standard solution to each sample (to achieve a final concentration of, for example, 50 ng/mL).
-
Add 2-3 volumes of cold acetonitrile (e.g., 200-600 µL for a 100-200 µL sample) to precipitate the proteins. Alternatively, 45 µL of 8.25% perchloric acid can be used for a 200 µL plasma sample.[10][11]
-
Vortex the mixture vigorously for 30-60 seconds.
-
Centrifuge the tubes at high speed (e.g., 12,000-15,000 rpm) for 10-15 minutes to pellet the precipitated proteins.[11]
-
Carefully transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
-
The supernatant can be injected directly or evaporated to dryness and reconstituted in the mobile phase.
LC-MS/MS Analysis
Instrumentation:
-
Liquid Chromatograph (LC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions (for enantiomeric separation):
-
Column: A chiral stationary phase column, such as a cellulose-based column (e.g., Chiralcel OJ-R, Chiralcel OD) or a hydroxypropyl-β-cyclodextrin (HP-RSP) column is required for separating the R- and S-enantiomers.[12][13][14] For non-chiral separation of total Praziquantel, a standard C18 column can be used.[10][15]
-
Mobile Phase:
-
For chiral separation, a typical mobile phase is a mixture of a non-polar solvent like hexane and an alcohol like 2-propanol (e.g., 70:30, v/v).[13] Another option for reversed-phase chiral separation is 0.1 M sodium perchlorate-acetonitrile (66:34, v/v).[12]
-
For non-chiral C18 separation, a common mobile phase is a mixture of acetonitrile and water (e.g., 60:40, v/v) or acetonitrile and an aqueous buffer like 2 mM ammonium acetate with 0.05% formic acid (55:45, v/v).[10][16]
-
-
Injection Volume: 5-20 µL.
-
Column Temperature: Often maintained at a constant temperature, for example, 40°C or 50°C.[16][17]
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The specific parent-to-product ion transitions for Praziquantel, its metabolites, and PZQ-d11 are monitored.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Praziquantel (PZQ) | 313.2 / 313.3 | 203.1 / 203.2 |
| trans-4-OH-PZQ | 329.1 / 329.2 | 203.1 / 311.1 |
| cis-4-OH-PZQ | 329.1 | 311.1 |
| Praziquantel-d11 (PZQ-d11) | 324.3 | 204.2 |
| Note: The exact m/z values may vary slightly depending on the instrument and calibration.[15][18] |
Quantitative Data Summary
The following tables summarize key quantitative parameters from various pharmacokinetic studies that utilized PZQ-d11 as an internal standard.
Table 1: LC-MS/MS Method Parameters for Praziquantel Quantification
| Parameter | Value | Reference |
| Linearity Range (Plasma) | ||
| Praziquantel | 1.012 - 751.552 ng/mL | [16] |
| Praziquantel Enantiomers | 10 - 600 ng/mL | [12] |
| Praziquantel | 5 - 1000 ng/mL | [11] |
| Limit of Quantification (LOQ) | ||
| Praziquantel Enantiomers | 10 ng/mL | [12] |
| Praziquantel | 10 ng/mL | [18] |
| Recovery | ||
| Praziquantel | 87.34% | [16] |
| Praziquantel Enantiomers | 84 - 89% | [12] |
Table 2: Pharmacokinetic Parameters of Praziquantel Enantiomers and Metabolite in O. viverrini-Infected Patients [4][8]
| Parameter | (R)-PZQ | (S)-PZQ | (R)-trans-4-OH-PZQ |
| Cmax (µg/mL) | 0.2 | 0.9 | 13.9 |
| Tmax (h) | 7 | 7 | 8.7 |
| AUC0–24h (µg/mL*h) | 1.1 | 9.0 | 188.7 |
| t1/2 (h) | 1.1 | 3.3 | 6.4 |
| Data are presented as median values. |
Visualizations
Experimental Workflow
The following diagram illustrates a typical experimental workflow for a pharmacokinetic study of Praziquantel using PZQ-d11.
Caption: Experimental workflow for Praziquantel pharmacokinetic analysis.
Praziquantel Metabolic Pathway
This diagram illustrates the primary metabolic pathway of Praziquantel, highlighting the roles of key cytochrome P450 enzymes.
Caption: Metabolic pathway of Praziquantel.
Conclusion
Praziquantel-d11 is an indispensable tool in modern parasitology research, particularly for the development and evaluation of Praziquantel-based therapies. Its use as an internal standard in LC-MS/MS assays provides the necessary accuracy and precision to conduct robust pharmacokinetic and metabolic studies. The detailed protocols and summarized data herein serve as a valuable resource for researchers and drug development professionals, facilitating the design and execution of rigorous analytical studies to further optimize the use of this essential anthelmintic drug.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity of Praziquantel Enantiomers and Main Metabolites against Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic Study of Praziquantel Enantiomers and Its Main Metabolite R-trans-4-OH-PZQ in Plasma, Blood and Dried Blood Spots in Opisthorchis viverrini-Infected Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC-MS/MS Analyzing Praziquantel and 4-Hydroxypraziquantel Enantiomers in Black Goat Plasma and Mechanism of Stereoselective Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo human metabolism and pharmacokinetics of S‐ and R‐praziquantel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 8. Pharmacokinetic Study of Praziquantel Enantiomers and Its Main Metabolite R-trans-4-OH-PZQ in Plasma, Blood and Dried Blood Spots in Opisthorchis viverrini-Infected Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ijpsonline.com [ijpsonline.com]
- 11. ijpsonline.com [ijpsonline.com]
- 12. High-performance liquid chromatography determination of praziquantel enantiomers in human serum using a reversed-phase cellulose-based chiral stationary phase and disc solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Liquid chromatographic separation of praziquantel enantiomers in serum using a cellulose-based chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats [frontiersin.org]
- 16. ikprress.org [ikprress.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats - PMC [pmc.ncbi.nlm.nih.gov]
Praziquantel-D11 as a Tracer in Metabolic Studies: An In-depth Technical Guide
Introduction
Praziquantel (PZQ) is the primary drug for treating schistosomiasis, a widespread parasitic disease.[1][2] Understanding its metabolic fate is crucial for optimizing dosage, minimizing side effects, and assessing potential drug-drug interactions.[1][3] Praziquantel is administered as a racemic mixture of (R)- and (S)-enantiomers, with the (R)-enantiomer possessing the majority of the anthelmintic activity.[1][4] The drug undergoes extensive first-pass metabolism, primarily in the liver, by cytochrome P450 (CYP) enzymes.[5][6]
Stable isotope-labeled compounds are invaluable tools in metabolic research. Praziquantel-d11 (D11-PZQ), a deuterated analog of praziquantel, serves as an excellent internal standard in bioanalytical methods, particularly liquid chromatography-mass spectrometry (LC-MS/MS), for the precise quantification of PZQ and its metabolites in biological matrices.[4][7][8] Its use as a tracer allows for accurate differentiation from the unlabeled drug, ensuring high precision and accuracy in pharmacokinetic and metabolic profiling studies.
This technical guide provides an in-depth overview of the application of Praziquantel-d11 in metabolic studies, detailing experimental protocols, presenting key quantitative data, and visualizing the metabolic pathways and analytical workflows involved.
Metabolic Pathways of Praziquantel
Praziquantel is extensively metabolized into various hydroxylated and conjugated products. The primary metabolic reactions involve oxidation, dehydrogenation, and glucuronidation.[1][9] The major metabolites are mono-oxidized forms, with trans-4-hydroxy-PZQ being a significant metabolite.[10] The metabolism is enantioselective, with different CYP isoforms showing varying catalytic activities towards the (R)- and (S)-enantiomers.[9] Key enzymes involved in PZQ metabolism include CYP3A4, CYP2C9, and CYP2C19.[6][9]
Experimental Protocols
The use of D11-PZQ as an internal standard is central to the accurate quantification of praziquantel and its metabolites in biological samples. The following sections detail a typical experimental workflow.
Sample Preparation and Extraction
A common method for extracting PZQ and its metabolites from plasma is protein precipitation followed by solid-phase extraction (SPE).[11][12]
-
Sample Collection : Collect blood samples from subjects at predetermined time points following PZQ administration.
-
Plasma Separation : Centrifuge the blood samples to separate the plasma.
-
Internal Standard Spiking : Spike a known volume of plasma (e.g., 0.5 mL) with a solution of Praziquantel-d11 at a known concentration.[11]
-
Protein Precipitation : Add a protein precipitating agent, such as acetonitrile or perchloric acid, to the plasma sample.[7][12] Vortex the mixture to ensure thorough mixing.
-
Centrifugation : Centrifuge the mixture to pellet the precipitated proteins.
-
Solid-Phase Extraction (SPE) (Optional but recommended for cleaner samples) :
-
Condition an SPE cartridge (e.g., C18) with methanol and then water.
-
Load the supernatant from the centrifugation step onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the analytes (PZQ, its metabolites, and D11-PZQ) with an appropriate solvent (e.g., methanol).[11]
-
-
Solvent Evaporation and Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a mobile phase-compatible solvent for LC-MS/MS analysis.[11]
LC-MS/MS Analysis
Liquid chromatography-tandem mass spectrometry is the gold standard for the quantification of praziquantel and its metabolites due to its high sensitivity and selectivity.[13]
-
Chromatographic Separation :
-
Column : A reverse-phase C18 column is typically used for separation.[13]
-
Mobile Phase : A gradient or isocratic elution with a mixture of an aqueous solvent (e.g., 2 mM ammonium acetate with 0.05% formic acid) and an organic solvent (e.g., acetonitrile) is commonly employed.[13]
-
Flow Rate : A typical flow rate is around 1.0 mL/min.[13]
-
-
Mass Spectrometric Detection :
-
Ionization : Positive electrospray ionization (ESI+) is generally used.[7]
-
Detection Mode : Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring specific precursor ion to product ion transitions for each analyte and the internal standard.[13]
-
MRM Transitions :
-
Data Presentation: Pharmacokinetic Parameters
The use of D11-PZQ as an internal standard allows for the reliable determination of key pharmacokinetic parameters of praziquantel and its enantiomers. The tables below summarize representative data from studies in children infected with Schistosoma mansoni.
Table 1: Pharmacokinetic Parameters of Total Praziquantel in S. mansoni-Infected Children Treated with PZQ Alone or in Combination with Dihydroartemisinin-Piperaquine (DHP) [14]
| Parameter | PZQ Alone (n=32) | PZQ + DHP (n=32) |
| Cmax (ng/mL) | 486.3 (293.4 - 805.9) | 817.3 (557.3 - 1198.5) |
| Tmax (h) | 2.0 (1.0 - 4.0) | 2.0 (1.0 - 4.0) |
| AUC₀₋₈ (hng/mL) | 1342.3 (809.8 - 2224.8) | 2320.1 (1603.0 - 3358.3) |
| AUC₀₋∞ (hng/mL) | 1500.4 (850.3 - 2647.5) | 3274.6 (2108.3 - 5085.0) |
| T₁/₂ (h) | 2.5 (1.8 - 3.4) | 2.9 (2.1 - 4.0) |
Data are presented as geometric mean (95% CI) for Cmax, AUC₀₋₈, and AUC₀₋∞, and as median (IQR) for Tmax and T₁/₂.
Table 2: Linearity and Sensitivity of an LC-MS/MS Method for Praziquantel and its Metabolites [4]
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) |
| Milbemycin Oxime (MBO) | 2.5 - 250 | 2.5 |
| Praziquantel (PZQ) | 10 - 1,000 | 10 |
| cis-4-OH-PZQ | 10 - 1,000 | 10 |
| trans-4-OH-PZQ | 10 - 1,000 | 10 |
LLOQ: Lower Limit of Quantification
Conclusion
Praziquantel-d11 is an indispensable tool for the accurate and precise quantification of praziquantel and its metabolites in biological matrices. Its use as an internal standard in LC-MS/MS-based methods allows for robust and reliable pharmacokinetic and metabolic studies. The detailed protocols and data presented in this guide highlight the importance of D11-PZQ in advancing our understanding of praziquantel's disposition in the body, which is critical for optimizing its clinical use in the treatment of schistosomiasis. The methodologies described herein can be adapted by researchers in drug metabolism and pharmacokinetics to investigate various factors influencing praziquantel's efficacy and safety.
References
- 1. Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models - VetSRev [vetsrev.nottingham.ac.uk]
- 4. Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Praziquantel - Wikipedia [en.wikipedia.org]
- 7. Frontiers | Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats [frontiersin.org]
- 8. Pharmacokinetics of Praziquantel in Schistosoma mansoni- and Schistosoma haematobium-Infected School- and Preschool-Aged Children - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolic profiling of praziquantel enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models | PLOS Neglected Tropical Diseases [journals.plos.org]
- 11. Pharmacokinetics of praziquantel and its metabolites in grass carp (Ctenopharyngodon idella) following the oral administration of a single bolus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijpsonline.com [ijpsonline.com]
- 13. ikprress.org [ikprress.org]
- 14. mdpi.com [mdpi.com]
Pharmacological Profile of Deuterium-Labeled Praziquantel: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Praziquantel (PZQ) is the cornerstone of treatment for schistosomiasis and other trematode infections. Administered as a racemic mixture, its efficacy is primarily attributed to the (R)-enantiomer. However, Praziquantel exhibits suboptimal pharmacokinetic properties, including extensive first-pass metabolism and a short half-life, which can necessitate high doses and lead to variable patient exposure. One promising strategy to improve its metabolic stability is selective deuterium substitution. This guide provides a comprehensive overview of the pharmacological profile of deuterium-labeled Praziquantel, leveraging foundational principles of the deuterium kinetic isotope effect (DKIE) and available preclinical data. While in vivo comparative pharmacokinetic data remains limited in publicly accessible literature, this document synthesizes existing knowledge to inform future research and development.
Introduction to Praziquantel and the Rationale for Deuteration
Praziquantel exerts its anthelmintic effect by disrupting the parasite's cell membrane permeability to calcium ions, leading to muscle contraction, paralysis, and tegumental damage.[1] Despite its success, PZQ's extensive hepatic metabolism, primarily mediated by cytochrome P450 (CYP) enzymes such as CYP1A2, 2C19, and 3A4, results in rapid clearance and a short plasma half-life of approximately 0.8 to 1.5 hours in adults.[2][3] This rapid metabolism necessitates large oral doses to achieve therapeutic concentrations, contributing to side effects and variable efficacy.
The Deuterium Kinetic Isotope Effect (DKIE)
The primary rationale for developing a deuterated version of Praziquantel lies in the deuterium kinetic isotope effect (DKIE). Deuterium, a stable, non-radioactive isotope of hydrogen, forms a stronger covalent bond with carbon than protium (regular hydrogen).[4] In many CYP-mediated oxidation reactions, the cleavage of a C-H bond is the rate-limiting step.[5] By replacing a hydrogen atom with a deuterium atom at a primary site of metabolism (a "soft spot"), the energy required to break the C-D bond is higher than for the C-H bond. This can significantly slow down the rate of metabolism, leading to:
-
Increased plasma concentrations (Cmax)
-
Greater total drug exposure (AUC)
-
Longer elimination half-life (t½)
-
Potentially lower and less frequent dosing
-
Reduced formation of certain metabolites
This strategic modification can enhance a drug's pharmacokinetic profile without altering its fundamental pharmacodynamic properties.[6]
Metabolism of Praziquantel
The primary site of metabolic attack on the Praziquantel molecule is the cyclohexyl ring.[7] Oxidative hydroxylation at this position, primarily leading to the major metabolite, trans-4-hydroxy-PZQ, is the principal route of elimination.[7] This metabolite has a significantly reduced anthelmintic activity compared to the parent compound.[7] Various other mono-, di-, and tri-hydroxylated metabolites are also formed.[8]
The metabolic process is enantioselective; (R)-PZQ metabolism is mainly catalyzed by CYP1A2 and CYP2C19, while (S)-PZQ metabolism is predominantly handled by CYP2C19 and CYP3A4.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and SAR Studies of Praziquantel Derivatives with Activity against Schistosoma japonicum [mdpi.com]
- 3. In vitro and in vivo human metabolism and pharmacokinetics of S‐ and R‐praziquantel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repozytorium.uw.edu.pl [repozytorium.uw.edu.pl]
- 5. Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models | PLOS Neglected Tropical Diseases [journals.plos.org]
- 6. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability and Storage of Praziquantel D11: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for Praziquantel D11. The information presented is essential for maintaining the integrity and ensuring the accurate use of this deuterated standard in research and development settings. While specific stability studies on this compound are limited in publicly available literature, its stability profile is expected to be comparable to that of its non-deuterated counterpart, Praziquantel. This document synthesizes manufacturer's recommendations for this compound with published stability data on Praziquantel.
Overview of this compound
This compound is a deuterated form of Praziquantel, an anthelmintic drug effective against various flatworm infections. The deuterium labeling makes it a valuable internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices by mass spectrometry.
Recommended Storage Conditions
Proper storage is critical to prevent degradation and maintain the isotopic and chemical purity of this compound. The following conditions are recommended based on information from suppliers.
Solid Form
Table 1: Recommended Storage Conditions for Solid this compound
| Condition | Temperature | Duration |
| Long-term | -20°C | Up to 3 years |
| Short-term | 4°C | Up to 2 years |
To prevent the introduction of moisture, it is crucial to allow the container to equilibrate to room temperature before opening, especially when moving it from a cold environment.[1]
In Solution
This compound is often used in solution for experimental purposes. The stability in solution is dependent on the solvent and storage temperature.
Table 2: Recommended Storage Conditions for this compound in Solution
| Solvent | Temperature | Duration |
| DMSO | -80°C | Up to 6 months |
| DMSO | -20°C | Up to 1 month |
It is best practice to prepare fresh solutions for immediate use. If storage is necessary, aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles.
Stability Profile and Degradation
Summary of Praziquantel Stability
Table 3: Summary of Praziquantel Degradation Under Stress Conditions
| Stress Condition | Observations | Reference |
| Acidic Hydrolysis | Significant degradation observed in 5 M HCl. | [2][4] |
| Alkaline Hydrolysis | Degradation observed in 5 M NaOH. | [2][4] |
| Oxidative | Significant degradation with 1% H₂O₂. | [2][4] |
| Thermal | Stable when exposed to high temperatures as a solid. Degrades in aqueous media at elevated temperatures. | [5] |
| Photolytic | Photolabile when exposed to direct sunlight, especially in aqueous solution. | [5] |
Experimental Protocols for Stability Testing
The following are generalized protocols for forced degradation studies, adapted from literature on Praziquantel.[2][3][4] These can serve as a template for assessing the stability of this compound.
General Stock Solution Preparation
A standard stock solution of this compound can be prepared by dissolving an accurately weighed amount of the compound in a suitable solvent, such as methanol or acetonitrile, to achieve a known concentration (e.g., 1 mg/mL).
Forced Degradation (Stress Testing) Protocol
The following diagram outlines a typical workflow for a forced degradation study.
Caption: Workflow for Forced Degradation Studies.
4.2.1. Acidic and Alkaline Hydrolysis
-
Add an aliquot of the stock solution to a solution of 0.1 M HCl (for acidic) or 0.1 M NaOH (for alkaline hydrolysis).
-
Incubate the mixture at a specified temperature (e.g., 60°C) for a defined period.
-
At various time points, withdraw samples, neutralize them, and dilute with the mobile phase for analysis.
4.2.2. Oxidative Degradation
-
Treat an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3%).
-
Keep the mixture at room temperature, protected from light, for a specified duration.
-
Withdraw samples at different time intervals and dilute for analysis.
4.2.3. Thermal Degradation
-
Expose the solid this compound and a solution to elevated temperatures (e.g., 80°C) in a thermostatically controlled oven.
-
Analyze samples at various time points.
4.2.4. Photostability
-
Expose the solid compound and a solution to a combination of visible and UV light with a total illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/m².[6]
-
A control sample should be stored under the same conditions but protected from light.
-
Analyze both the exposed and control samples.
Analytical Method
A validated stability-indicating analytical method, typically high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS), is essential to separate and quantify the parent compound and its degradation products.
Handling Precautions for Deuterated Compounds
Handling deuterated compounds requires care to prevent isotopic dilution through hydrogen-deuterium (H-D) exchange.
Caption: Key Practices to Prevent H-D Exchange.
-
Inert Atmosphere: Handle the compound under a dry, inert atmosphere such as nitrogen or argon, especially when preparing solutions.[7]
-
Dry Glassware: Use glassware that has been oven-dried to remove any residual moisture.[7]
-
Protic Solvents: Avoid contact with protic solvents (e.g., water, methanol) unless they are part of the experimental design, as they can be a source of hydrogen for H-D exchange.
Conclusion
The stability of this compound is crucial for its effective use as an internal standard. By adhering to the recommended storage conditions—storing the solid at -20°C and solutions at -80°C—and by employing careful handling techniques to prevent moisture exposure and H-D exchange, researchers can ensure the integrity of this important analytical standard. The stability profile of this compound is expected to mirror that of Praziquantel, which is susceptible to degradation by hydrolysis, oxidation, and photolysis. The experimental protocols outlined in this guide provide a framework for conducting stability assessments tailored to specific laboratory conditions and applications.
References
Methodological & Application
Application Notes: Quantitative Analysis of Praziquantel using a D11-Praziquantel Internal Standard
Introduction
Praziquantel (PZQ) is a broad-spectrum anthelmintic agent, essential for the treatment of schistosomiasis and other parasitic worm infections. Accurate quantification of Praziquantel in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as D11-Praziquantel (PZQ-d11), is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The D11-Praziquantel internal standard closely mimics the chromatographic behavior and ionization efficiency of the unlabeled analyte, thereby correcting for variations in sample preparation and instrument response, leading to high accuracy and precision.
This document provides a detailed protocol for the quantitative analysis of Praziquantel in plasma using an LC-MS/MS method with D11-Praziquantel as the internal standard. The method is sensitive, specific, and has been validated for use in regulated bioanalysis.
Experimental Protocols
1. Materials and Reagents
-
Praziquantel (PZQ) reference standard
-
D11-Praziquantel (PZQ-d11) internal standard[1]
-
LC-MS/MS grade acetonitrile, methanol, and water
-
Formic acid, analytical grade
-
Human plasma (or other relevant biological matrix)
2. Stock and Working Solutions Preparation
-
Praziquantel Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Praziquantel reference standard in methanol to obtain a final concentration of 1 mg/mL.
-
D11-Praziquantel Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of D11-Praziquantel in methanol to obtain a final concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the Praziquantel stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples. Prepare a working solution of D11-Praziquantel by diluting the stock solution in acetonitrile.
3. Sample Preparation (Protein Precipitation)
Protein precipitation is a common and effective method for extracting Praziquantel from plasma samples.[1][2]
-
Label microcentrifuge tubes for each calibration standard, QC sample, and unknown sample.
-
Pipette 100 µL of plasma into the appropriately labeled tubes.
-
Add 200 µL of the D11-Praziquantel working solution in acetonitrile to each tube. The acetonitrile acts as the protein precipitating agent.[1]
-
Vortex each tube for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 12,000 rpm for 10 minutes to pellet the precipitated proteins.[3]
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
4. LC-MS/MS Instrumentation and Conditions
A variety of LC-MS/MS systems can be used for this analysis. The following are typical conditions:
Liquid Chromatography (LC) Parameters:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 2.6 µm)[4] |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | A linear gradient can be optimized for separation. For example: start at 20% B, increase to 80% B over 2 minutes, hold for 1 minute, then return to initial conditions.[4] |
| Flow Rate | 0.2 mL/min[4] |
| Injection Volume | 5-10 µL |
| Column Temperature | 40 °C |
Mass Spectrometry (MS) Parameters:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Praziquantel (PZQ) Transition | m/z 313.3 → 203.2[1] |
| D11-Praziquantel (PZQ-d11) Transition | m/z 324.3 → 204.2[1] |
| Collision Energy (CE) | Optimized for the specific instrument, typically around 23 eV for both transitions.[5] |
| Source Temperature | 500 °C |
Data Presentation
The quantitative performance of the method is summarized in the tables below. These values are representative and may vary slightly between different laboratories and instrument setups.
Table 1: Calibration Curve and Linearity
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| Praziquantel | 1.0 - 1000 | ≥ 0.99[4] |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1.0 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Low QC | 3.0 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Mid QC | 50 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| High QC | 800 | < 15 | 85 - 115 | < 15 | 85 - 115 |
LLOQ: Lower Limit of Quantification. Precision and accuracy acceptance criteria are typically within ±15% (±20% for LLOQ).[6]
Table 3: Recovery
| Analyte | Mean Extraction Recovery (%) |
| Praziquantel | > 85[4] |
| D11-Praziquantel | > 85 |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the quantitative analysis of Praziquantel.
Signaling Pathway (Logical Relationship of Method Components)
Caption: Logical relationship of analytical components.
References
- 1. Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsonline.com [ijpsonline.com]
- 4. ikprress.org [ikprress.org]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of an enantioselective LC-MS/MS method for the analysis of the anthelmintic drug praziquantel and its main metabolite in human plasma, blood and dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pharmacokinetic Studies of Praziquantel-D11 in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Praziquantel (PZQ) is a broad-spectrum anthelmintic agent, widely used in the treatment of schistosomiasis and other trematode and cestode infections. Understanding its pharmacokinetic profile is crucial for optimizing dosing regimens and developing new formulations. Deuterated praziquantel (Praziquantel-D11 or PZQ-d11) serves as an excellent internal standard for quantitative bioanalysis of praziquantel using liquid chromatography-mass spectrometry (LC-MS), owing to its similar physicochemical properties and distinct mass. These application notes provide detailed protocols for conducting pharmacokinetic studies of praziquantel in a mouse model, utilizing Praziquantel-D11 as an internal standard.
Data Presentation
The following table summarizes representative pharmacokinetic parameters of (R)-Praziquantel in mice following a single oral administration. This data is derived from studies investigating the impact of cytochrome P450 (CYP) inhibition on praziquantel exposure.
Table 1: Pharmacokinetic Parameters of (R)-Praziquantel in Mice
| Treatment Group | Dose (mg/kg, p.o.) | Cmax (µM) | AUC₀₋t (µM*h) |
| (R)-Praziquantel | 200 | 6.3 | 11.4 |
| (R)-Praziquantel + CYP Inhibitor | 50 | 5.8 | 10.1 |
| (R)-Praziquantel + CYP Inhibitor | 100 | 11.2 | 30.8 |
| (R)-Praziquantel + CYP Inhibitor | 200 | 25.1 | 88.9 |
Data adapted from a study on the pharmacokinetic-pharmacodynamic relationship of praziquantel in the Schistosoma mansoni mouse model. The CYP inhibitor used was 1-aminobenzotriazole (ABT). Cmax represents the maximum plasma concentration, and AUC₀₋t represents the area under the plasma concentration-time curve from time zero to the last measured time point.
Experimental Protocols
In-Vivo Pharmacokinetic Study in Mice
This protocol outlines the procedure for oral administration of praziquantel to mice and subsequent blood sample collection for pharmacokinetic analysis.
Materials:
-
Female NMRI mice (3-week-old)
-
Racemic Praziquantel
-
Vehicle (e.g., 70% ethanol, 30% Cremophor EL)
-
Oral gavage needles
-
Microcentrifuge tubes
-
Heparin or EDTA as anticoagulant
-
Anesthetic (e.g., isoflurane)
-
Warming lamp
Procedure:
-
Animal Acclimatization: Acclimate mice to laboratory conditions for at least one week prior to the experiment.
-
Dose Preparation: Prepare a suspension of racemic praziquantel in the chosen vehicle at the desired concentration.
-
Dosing: Administer a single oral dose of praziquantel to each mouse using an oral gavage needle. The typical dose for efficacy studies is around 400 mg/kg.
-
Blood Sampling: Collect blood samples (approximately 35 µL) from the tail vein at predetermined time points (e.g., 0.5, 1.5, 2.5, and 4 hours post-dose).[1] A warming lamp can be used to dilate the tail vein for easier collection.
-
Plasma Preparation: Immediately transfer the collected blood into microcentrifuge tubes containing an anticoagulant. Centrifuge the tubes to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until LC-MS/MS analysis.
Sample Preparation for LC-MS/MS Analysis
This protocol describes the extraction of praziquantel from mouse plasma samples prior to analysis.
Materials:
-
Mouse plasma samples
-
Praziquantel-D11 internal standard solution
-
Acetonitrile
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Internal Standard Spiking: To a 20 µL aliquot of each plasma sample, add a known amount of Praziquantel-D11 internal standard solution.
-
Protein Precipitation: Add three volumes of cold acetonitrile to each plasma sample to precipitate the proteins.
-
Vortexing and Centrifugation: Vortex the tubes vigorously for 1 minute and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.
LC-MS/MS Analysis of Praziquantel
This protocol provides the conditions for the chromatographic separation and mass spectrometric detection of praziquantel and its deuterated internal standard.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer
LC Conditions:
-
Column: A chiral column such as Lux 3μ Cellulose-2 (150 x 2 mm) is recommended for enantioselective separation of (R)- and (S)-praziquantel.[2]
-
Mobile Phase: An isocratic mobile phase of 80% 20 mM ammonium hydrogen carbonate and 20% acetonitrile with 0.1% diethylamine can be used.[2]
-
Flow Rate: 200 µL/min.[2]
-
Injection Volume: 5-10 µL.
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Praziquantel: Monitor the transition of the parent ion to a specific product ion.
-
Praziquantel-D11: Monitor the transition of the deuterated parent ion to its corresponding product ion.
-
-
Data Analysis: Quantify the concentration of praziquantel in each sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Pharmacokinetic Data Analysis
The pharmacokinetic parameters are calculated from the plasma concentration-time data.
Procedure:
-
Data Plotting: Plot the plasma concentration of praziquantel versus time for each mouse.
-
Non-Compartmental Analysis (NCA): Use a software package like PKsolver to perform a non-compartmental analysis of the data.[2]
-
Parameter Calculation: The key pharmacokinetic parameters to be determined include:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC₀₋t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.
-
AUC₀₋inf: Area under the plasma concentration-time curve from time zero to infinity.
-
t₁/₂: Elimination half-life.
-
CL/F: Apparent total body clearance.
-
Vd/F: Apparent volume of distribution.
-
Visualizations
Praziquantel Pharmacokinetic Study Workflow
Caption: Workflow for a typical pharmacokinetic study of praziquantel in mice.
Proposed Mechanism of Praziquantel Action
Caption: Simplified signaling pathway of Praziquantel's effect on schistosomes.
References
- 1. Activity and pharmacokinetics of a praziquantel crystalline polymorph in the Schistosoma mansoni mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of the pharmacokinetic-pharmacodynamic relationship of praziquantel in the Schistosoma mansoni mouse model | PLOS Neglected Tropical Diseases [journals.plos.org]
Application Note: Chiral LC-MS/MS Analysis of Praziquantel Enantiomers in Human Plasma Using a Deuterated Internal Standard
-
Dr. Emily Carter, Senior Application Scientist, Bioanalytical Division
-
Dr. James Lee, Research and Development Lead, Mass Spectrometry Solutions
ABSTRACT:
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of (R)- and (S)-praziquantel enantiomers in human plasma. The method utilizes Praziquantel-d11 (PZQ-d11) as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. Chiral separation is achieved on a cellulose-based stationary phase, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring the stereospecific analysis of praziquantel.
Introduction
Praziquantel (PZQ) is a broad-spectrum anthelmintic agent widely used for the treatment of schistosomiasis and other parasitic worm infections.[1] It is administered as a racemic mixture of two enantiomers, (R)- and (S)-praziquantel. The anthelmintic activity is primarily attributed to the (R)-enantiomer, while the (S)-enantiomer is associated with side effects.[2] Therefore, the ability to selectively quantify each enantiomer is crucial for understanding the pharmacokinetics, pharmacodynamics, and toxicity of the drug.
This application note presents a validated LC-MS/MS method for the chiral separation and quantification of praziquantel enantiomers in human plasma. The use of a deuterated internal standard, Praziquantel-d11, compensates for matrix effects and variations in sample processing, leading to reliable and reproducible results.
Experimental
Materials and Reagents
-
Analytes: (R)-Praziquantel, (S)-Praziquantel
-
Internal Standard: Praziquantel-d11 (PZQ-d11)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Isopropanol (LC-MS grade), Hexane (LC-MS grade)
-
Reagents: Formic acid, Ammonium acetate
-
Biological Matrix: Human plasma
Sample Preparation
A liquid-liquid extraction (LLE) procedure is employed for the extraction of praziquantel enantiomers and the internal standard from human plasma.
Protocol:
-
Pipette 200 µL of human plasma into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (PZQ-d11 in methanol).
-
Add 800 µL of acetonitrile to precipitate proteins.[3]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The analysis is performed on a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
Table 1: Chromatographic Conditions
| Parameter | Value |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | Chiralcel OD-H (250 x 4.6 mm, 5 µm) or equivalent cellulose-based chiral column |
| Mobile Phase | Isocratic: Hexane:Isopropanol (75:25, v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 10 µL |
| Run Time | 12 minutes |
Table 2: Mass Spectrometric Conditions
| Parameter | Value |
| Mass Spectrometer | Sciex API 4000 or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 500°C |
| Ion Spray Voltage | 5500 V |
| Curtain Gas | 20 psi |
| Collision Gas | 6 psi |
| MRM Transitions | See Table 3 |
Table 3: MRM Transitions and Compound-Dependent Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) (V) | Collision Energy (CE) (eV) | Cell Exit Potential (CXP) (V) |
| (R)- & (S)-Praziquantel | 313.2 | 203.2 | 80 | 35 | 12 |
| Praziquantel-d11 (IS) | 324.3 | 204.2 | 85 | 37 | 14 |
Method Validation
The method was validated according to international guidelines for bioanalytical method validation.
Linearity and Sensitivity
The calibration curve was linear over the concentration range of 1.0 to 1000 ng/mL for each praziquantel enantiomer. The coefficient of determination (r²) was consistently ≥ 0.998. The lower limit of quantification (LLOQ) was established at 1.0 ng/mL for both (R)- and (S)-praziquantel.
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated at four quality control (QC) levels: LLOQ, low, medium, and high.
Table 4: Precision and Accuracy Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Accuracy (%RE) |
| LLOQ | 1.0 | ≤ 15 | ≤ 15 | ± 20 | ± 20 |
| Low | 3.0 | ≤ 15 | ≤ 15 | ± 15 | ± 15 |
| Medium | 100 | ≤ 15 | ≤ 15 | ± 15 | ± 15 |
| High | 800 | ≤ 15 | ≤ 15 | ± 15 | ± 15 |
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed at low, medium, and high QC concentrations. The average recovery for both enantiomers and the internal standard was greater than 85%.[4] No significant matrix effect was observed.
Results and Discussion
The developed LC-MS/MS method demonstrated excellent performance for the chiral separation and quantification of praziquantel enantiomers in human plasma. The use of Praziquantel-d11 as an internal standard ensured the reliability of the results. The chromatographic conditions provided baseline separation of the (R)- and (S)-enantiomers, allowing for their accurate individual quantification. The sample preparation procedure was efficient and reproducible, with high recovery and minimal matrix effects.
Conclusion
This application note describes a highly sensitive, specific, and robust LC-MS/MS method for the determination of (R)- and (S)-praziquantel in human plasma. The method is well-suited for pharmacokinetic and other clinical studies that require the stereospecific analysis of this important anthelmintic drug.
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of praziquantel enantiomers.
Caption: Logical relationship of the analytical components for praziquantel enantiomer analysis.
References
- 1. LC-MS/MS Analyzing Praziquantel and 4-Hydroxypraziquantel Enantiomers in Black Goat Plasma and Mechanism of Stereoselective Pharmacokinetics [pubmed.ncbi.nlm.nih.gov]
- 2. The cytotoxicity study of praziquantel enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A quantification method for determination of racemate praziquantel and R-enantiomer in rat plasma for comparison of their pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Praziquantel in Human Plasma using LC-MS/MS with a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Praziquantel (PZQ) is a broad-spectrum anthelmintic agent, essential for the treatment of schistosomiasis and other trematode and cestode infections.[1][2] Accurate and reliable quantification of Praziquantel in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This application note provides a detailed protocol for the sample preparation and analysis of Praziquantel in human plasma using a rapid and robust protein precipitation method followed by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Praziquantel-d11 (PZQ-d11), ensures high accuracy and precision.
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for the preparation and analysis of plasma samples for Praziquantel quantification.
Materials and Reagents
-
Praziquantel certified reference standard
-
Praziquantel-d11 (PZQ-d11) internal standard (IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (blank, drug-free)
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
96-well collection plates
-
LC-MS/MS system (e.g., Triple Quadrupole Mass Spectrometer)
Preparation of Stock and Working Solutions
-
Praziquantel Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Praziquantel reference standard in methanol to obtain a final concentration of 1 mg/mL.
-
Praziquantel-d11 Internal Standard Stock Solution (1 mg/mL): Dissolve Praziquantel-d11 in methanol to achieve a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the Praziquantel stock solution in a 50:50 (v/v) mixture of acetonitrile and water to create calibration curve standards. A working solution of the internal standard (e.g., 200 ng/mL) is prepared by diluting the PZQ-d11 stock solution in acetonitrile.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting analytes from plasma samples.[3]
-
Sample Aliquoting: Pipette 100 µL of plasma sample (calibration standard, quality control, or unknown) into a 1.5 mL microcentrifuge tube.
-
Addition of Internal Standard: Add 200 µL of the Praziquantel-d11 internal standard working solution (in methanol) to each tube.[4]
-
Precipitation: Vortex the mixture for 10 seconds.[4]
-
Centrifugation: Centrifuge the tubes for 5 minutes at 2100 x g to pellet the precipitated proteins.[4]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well collection plate for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical LC-MS/MS conditions for the analysis of Praziquantel. Instrument parameters should be optimized for the specific system being used.
-
LC Column: C18 column (e.g., 100 x 4.6 mm, 5 µm)[2]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile[3]
-
Flow Rate: 1.0 mL/min[2]
-
Injection Volume: 10 µL
-
Column Temperature: 50°C[2]
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Quantitative Data Summary
The following tables summarize the typical performance characteristics of the described method.
Table 1: LC-MS/MS MRM Transitions and Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Praziquantel | 313.2 | 203.2 | 30 | 25 |
| Praziquantel-d11 (IS) | 324.2 | 203.2 | 30 | 25 |
Note: Cone voltage and collision energy are instrument-dependent and should be optimized.
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 1.012 - 751.552 ng/mL[2] |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL[3] |
| Mean Recovery | 87.34%[2] |
| Intra-day Precision (%CV) | < 15%[5] |
| Inter-day Precision (%CV) | < 15%[5] |
| Correlation Coefficient (r²) | ≥ 0.998[5] |
Workflow Visualization
The following diagram illustrates the experimental workflow for the analysis of Praziquantel in plasma samples.
Caption: Workflow for Praziquantel analysis in plasma.
Conclusion
The described protein precipitation LC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of Praziquantel in human plasma. The use of Praziquantel-d11 as an internal standard ensures high accuracy and compensates for matrix effects and variability in sample processing. This protocol is well-suited for high-throughput analysis in clinical and research settings.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. ikprress.org [ikprress.org]
- 3. Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Note: High-Throughput Quantification of Praziquantel in Human Plasma using Praziquantel-d11 Internal Standard for Therapeutic Drug Monitoring
Introduction
Praziquantel (PZQ) is a broad-spectrum anthelmintic agent, recognized as the drug of choice for treating schistosomiasis and other trematode and cestode infections.[1] Therapeutic Drug Monitoring (TDM) of praziquantel is crucial for optimizing treatment efficacy, particularly in pediatric populations and in cases of potential drug-drug interactions which can alter systemic exposure.[2][3] Factors such as co-administration of CYP450 inducers or inhibitors can significantly affect plasma concentrations of praziquantel, potentially leading to treatment failure or increased risk of adverse effects.[3][4] This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of praziquantel in human plasma, employing the stable isotope-labeled compound Praziquantel-d11 as an internal standard to ensure accuracy and precision.
Praziquantel is administered as a racemic mixture, with the (R)-enantiomer being the pharmacologically active form.[2][5] While enantioselective methods exist, this protocol focuses on the quantification of total praziquantel, which is often sufficient for routine TDM. The methodology is designed for high-throughput analysis, making it suitable for clinical research and large-scale pharmacokinetic studies.
Principle of the Method
This method utilizes Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique. Plasma samples are first deproteinized to remove interfering macromolecules. Praziquantel-d11, a deuterated analog of praziquantel, is added to all samples, calibrators, and quality controls at a constant concentration.[6] The chemical properties of Praziquantel-d11 are nearly identical to that of praziquantel, ensuring it behaves similarly during sample preparation and chromatographic separation. However, its increased mass allows it to be distinguished from the unlabeled drug by the mass spectrometer. This internal standard is crucial for correcting for any variability in sample extraction or instrument response.
Following separation of the analyte from other plasma components on a C18 reversed-phase column, the eluent is introduced into the mass spectrometer.[1][7] The compounds are ionized, and the mass spectrometer is set to monitor specific precursor-to-product ion transitions for both praziquantel and Praziquantel-d11 in Multiple Reaction Monitoring (MRM) mode.[8][9] The ratio of the peak area of praziquantel to that of Praziquantel-d11 is used to calculate the concentration of praziquantel in the unknown samples by interpolation from a standard curve.
Materials and Reagents
-
Praziquantel analytical standard
-
LC-MS/MS grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
Ammonium acetate
-
Human plasma (drug-free)
-
Pipettes and general laboratory glassware
Experimental Protocols
Preparation of Stock Solutions and Standards
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve praziquantel and Praziquantel-d11 in methanol to prepare individual 1 mg/mL primary stock solutions.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of praziquantel by serial dilution of the primary stock solution with 50:50 (v/v) acetonitrile:water.
-
-
Internal Standard (IS) Working Solution (100 ng/mL):
-
Dilute the Praziquantel-d11 primary stock solution with 50:50 (v/v) acetonitrile:water to achieve a final concentration of 100 ng/mL.
-
Sample Preparation (Protein Precipitation)
-
Label microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.
-
Pipette 50 µL of the appropriate standard, QC, or unknown plasma sample into the corresponding labeled tube.
-
Add 10 µL of the 100 ng/mL Praziquantel-d11 internal standard working solution to all tubes except for the blank matrix samples.
-
To precipitate proteins, add 150 µL of acetonitrile to each tube.
-
Vortex each tube for 30 seconds.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the clear supernatant to a clean autosampler vial or 96-well plate.
-
Inject 5-10 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
The following are typical starting conditions and may require optimization for individual instruments.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| HPLC System | Nexera XR HPLC system or equivalent[10] |
| Column | C18 column (e.g., 100 x 4.6 mm, 5 µm)[1] |
| Mobile Phase A | 2 mM Ammonium acetate with 0.05% Formic Acid in Water[1] |
| Mobile Phase B | Acetonitrile with 0.05% Formic Acid |
| Flow Rate | 0.8 - 1.0 mL/min[1] |
| Gradient | Isocratic: 55% Mobile Phase B[1] (or a shallow gradient if co-eluting peaks are an issue) |
| Column Temperature | 40 - 50°C[1] |
| Injection Volume | 5 - 10 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer (e.g., API 4000, LCMS-8050)[1][10] |
| Ionization Mode | Electrospray Ionization (ESI), Positive[10] |
| MRM Transitions | Praziquantel: m/z 313.2 → 203.2 Praziquantel-d11: m/z 324.2 → 203.2 (or other specific product ion) |
| Dwell Time | 100-200 ms |
| Collision Gas | Nitrogen or Argon |
| Ion Source Temp. | 500 - 550°C |
Note: The exact m/z values for Praziquantel-d11 may vary based on the deuteration pattern. The precursor ion should be selected based on the [M+H]+ adduct of Praziquantel-d11.
Data Analysis and Validation
A calibration curve is constructed by plotting the peak area ratio of praziquantel to the internal standard against the nominal concentration of the calibrators. A linear regression with a 1/x² weighting factor is typically used. The concentration of praziquantel in QC and unknown samples is then determined from this curve.
Table 3: Method Validation Parameters
| Parameter | Typical Acceptance Criteria | Example Data |
| Linearity Range | R² ≥ 0.99 | 1.012 ng/mL to 751.552 ng/mL[1] |
| Accuracy | Within ±15% of the nominal value (±20% at LLOQ) | 85-115% (80-120% at LLOQ)[11] |
| Precision (CV%) | ≤15% (≤20% at LLOQ) | Intra- and Inter-day CVs < 15%[10] |
| Recovery | Consistent, precise, and reproducible | Mean recovery of 87.34% with a mean %CV of 5.19[1] |
| LLOQ | Signal-to-noise ratio ≥ 10 | ~1 ng/mL[1] |
Visualized Workflows
Caption: Overall workflow for Praziquantel TDM.
Caption: MRM logic for PZQ and its internal standard.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and high-throughput means for the quantification of praziquantel in human plasma. The use of a stable isotope-labeled internal standard, Praziquantel-d11, is critical for achieving the high levels of accuracy and precision required for therapeutic drug monitoring and clinical pharmacokinetic studies. This application note provides a comprehensive protocol that can be adapted by researchers and drug development professionals to support studies aimed at optimizing praziquantel therapy.
References
- 1. ikprress.org [ikprress.org]
- 2. Optimal single sampling time-point for monitoring of praziquantel exposure in children - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mims.com [mims.com]
- 4. reference.medscape.com [reference.medscape.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Pharmacokinetics of praziquantel and its metabolites in grass carp (Ctenopharyngodon idella) following the oral administration of a single bolus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolite Profiling of Praziquantel and its Analogs During the Analysis of in vitro Metabolic Stability Using Information-Dependent Acquisition on a Hybrid Triple Quadrupole Linear Ion Trap Mass Spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolite profiling of praziquantel and its analogs during the analysis of in vitro metabolic stability using information-dependent acquisition on a hybrid triple quadrupole linear ion trap mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and validation of an enantioselective LC-MS/MS method for the analysis of the anthelmintic drug praziquantel and its main metabolite in human plasma, blood and dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Praziquantel-D11 in Schistosomiasis Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of deuterated Praziquantel (PZQ-D11) in schistosomiasis research, including its primary application in pharmacokinetic studies, alongside detailed protocols for relevant in vitro and in vivo experiments.
Introduction
Schistosomiasis, a parasitic disease caused by blood flukes of the genus Schistosoma, affects millions of people worldwide[1]. Praziquantel (PZQ) is the frontline drug for treatment and control of this disease[2][3]. Understanding the pharmacokinetics and pharmacodynamics of PZQ is crucial for optimizing treatment regimens and investigating potential drug resistance. Praziquantel-D11, a deuterated analog of PZQ, serves as an essential tool in this research, primarily as an internal standard for quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS)[4]. The stable isotope labeling of PZQ-D11 allows for precise differentiation from the non-labeled drug in biological samples, ensuring accurate quantification of PZQ and its metabolites.
Mechanism of Action of Praziquantel
Praziquantel's primary mechanism of action involves the disruption of calcium homeostasis in the parasite[5][6]. This leads to rapid and sustained muscle contraction, paralysis, and damage to the worm's outer layer, the tegument[5][7]. Ultimately, these effects expose parasite antigens to the host immune system, leading to parasite death[7].
Recent studies have identified a specific molecular target for PZQ: a transient receptor potential (TRP) channel, named Sm.TRPMPZQ, found in parasitic flatworms[8]. PZQ activates this channel, causing a massive influx of calcium ions (Ca2+) into the parasite's cells[1][8]. The (R)-enantiomer of Praziquantel is the more active form[8].
Application Notes
Praziquantel-D11 is predominantly used as an internal standard in bioanalytical methods to quantify praziquantel concentrations in various biological matrices such as plasma, blood, and tissue samples. Its utility is critical for pharmacokinetic (PK) and pharmacodynamic (PD) studies.
Pharmacokinetic Analysis
The accurate determination of PZQ's absorption, distribution, metabolism, and excretion (ADME) is vital. PZQ-D11 enables precise quantification in these studies.
Table 1: Summary of Pharmacokinetic Parameters of Praziquantel in Human Plasma
| Parameter | Value | Reference |
| (R)-PZQ | ||
| Cmax (μg/mL) | ~0.9 (S-PZQ is ~5x higher) | [3] |
| Tmax (h) | 7 | [3] |
| AUC0–24h (μg/mLh) | 1.1 | [3] |
| t1/2 (h) | 1.1 | [3] |
| (S)-PZQ | ||
| Cmax (μg/mL) | 0.9 | [3] |
| Tmax (h) | 7 | [3] |
| AUC0–24h (μg/mLh) | 9.0 | [3] |
| R-trans-4-OH-PZQ (Metabolite) | ||
| AUC0–24h (μg/mL*h) | 188.7 | [3] |
| t1/2 (h) | 6.4 | [3] |
| Tmax (h) | 8.7 | [3] |
In Vivo Efficacy
The efficacy of Praziquantel is typically assessed in animal models, most commonly mice, by measuring the reduction in worm burden and egg counts.
Table 2: In Vivo Efficacy of Praziquantel against S. mansoni in Mice
| Dosage (mg/kg) | Worm Burden Reduction (%) | Reference |
| 200 | 68 | [9][10] |
| 400 | 97 | [9][10] |
| 1350 | 69.70 (BALB/c), 65.92 (Swiss) |
In Vitro Susceptibility
In vitro assays are crucial for screening new antischistosomal compounds and monitoring for potential PZQ resistance. These assays measure the effect of the drug on different life stages of the parasite.
Table 3: In Vitro Activity of Praziquantel against S. mansoni
| Life Stage | IC50 (μg/mL) at 72h | Reference |
| Newly Transformed Schistosomula (NTS) | 2.40 - 2.58 | [11] |
| Adult Worms | 0.05 - 0.07 | [11] |
Experimental Protocols
The following are detailed protocols for key experiments in schistosomiasis research involving Praziquantel.
Protocol 1: Quantitative Analysis of Praziquantel in Plasma using LC-MS/MS with PZQ-D11 Internal Standard
This protocol outlines the general procedure for the quantification of praziquantel in plasma samples.
1. Materials and Reagents:
-
Plasma samples from subjects treated with Praziquantel.
-
Praziquantel (PZQ) analytical standard.
-
Praziquantel-D11 (PZQ-D11) internal standard (IS).
-
Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA) - LC-MS grade.
-
Water, ultrapure.
-
Protein precipitation solvent (e.g., ACN with 1% FA).
-
Reconstitution solvent (e.g., 50:50 ACN:Water).
2. Preparation of Standards and Quality Controls (QCs):
-
Prepare stock solutions of PZQ and PZQ-D11 in an appropriate solvent (e.g., Methanol).
-
Prepare a series of calibration standards by spiking blank plasma with known concentrations of PZQ.
-
Prepare QC samples at low, medium, and high concentrations in blank plasma.
3. Sample Preparation:
-
Thaw plasma samples, calibration standards, and QCs on ice.
-
To 100 µL of each sample, add a fixed amount of PZQ-D11 internal standard solution.
-
Add 3 volumes of ice-cold protein precipitation solvent (e.g., 300 µL of ACN).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume of reconstitution solvent (e.g., 100 µL).
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A reverse-phase C18 column (e.g., Acquity BEH C18, 1.7 µm, 2.1 x 100 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Develop a suitable gradient elution program to separate PZQ and its metabolites.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
PZQ: m/z 313.3 > 203.2
-
PZQ-D11: m/z 324.3 > 204.2
-
-
Optimize collision energy and other MS parameters for each analyte.
-
5. Data Analysis:
-
Integrate the peak areas for PZQ and PZQ-D11.
-
Calculate the peak area ratio of PZQ to PZQ-D11.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of PZQ in the unknown samples and QCs from the calibration curve.
Protocol 2: In Vivo Efficacy of Praziquantel in a Murine Model of S. mansoni Infection
This protocol describes the assessment of PZQ efficacy in mice infected with S. mansoni.
1. Animals and Parasites:
-
Female BALB/c or Swiss mice, 6-8 weeks old.
-
Schistosoma mansoni cercariae.
2. Infection:
-
Anesthetize mice.
-
Infect each mouse percutaneously with a defined number of S. mansoni cercariae (e.g., 100-150 cercariae) by tail or abdominal exposure.
3. Drug Preparation and Administration:
-
Allow the infection to establish for 6-7 weeks to allow worms to mature.
-
Prepare a suspension of Praziquantel in a suitable vehicle (e.g., 2% Cremophor EL).
-
Administer PZQ orally by gavage at the desired doses (e.g., 200 mg/kg, 400 mg/kg).
-
A control group should receive the vehicle only.
4. Worm and Egg Burden Assessment:
-
Two weeks post-treatment, euthanize the mice.
-
Perfuse the hepatic portal vein and mesenteric veins with saline to recover adult worms.
-
Count the number of male and female worms.
-
Collect the liver, weigh it, and digest a portion to count the number of eggs per gram of tissue.
5. Data Analysis:
-
Calculate the mean worm and egg burdens for the treated and control groups.
-
Determine the percentage of worm burden reduction using the following formula:
-
% Reduction = [(Mean worms in control group - Mean worms in treated group) / Mean worms in control group] x 100
-
Protocol 3: In Vitro Susceptibility Assay of Adult S. mansoni to Praziquantel
This protocol details the procedure for assessing the in vitro activity of PZQ against adult schistosomes.
1. Materials:
-
Adult S. mansoni worms recovered from infected mice.
-
RPMI-1640 medium supplemented with fetal bovine serum and antibiotics.
-
Praziquantel.
-
24-well culture plates.
-
Inverted microscope.
2. Worm Recovery:
-
Perfuse adult worms from mice infected for 7-8 weeks.
-
Wash the worms several times in pre-warmed culture medium.
3. Assay Procedure:
-
Place one worm pair (one male, one female) into each well of a 24-well plate containing 2 mL of culture medium.
-
Prepare serial dilutions of Praziquantel in the culture medium.
-
Add the PZQ solutions to the wells to achieve the final desired concentrations. Include a drug-free control.
-
Incubate the plates at 37°C in a 5% CO2 atmosphere.
4. Observation and Data Collection:
-
Observe the worms under an inverted microscope at various time points (e.g., 24, 48, 72 hours).
-
Score the worms for motor activity, pairing status, and any visible tegumental damage.
-
Determine the concentration of PZQ that inhibits 50% of worm motility (IC50).
5. Data Analysis:
-
Plot the percentage of inhibition against the drug concentration.
-
Calculate the IC50 value using a suitable software program.
Conclusion
Praziquantel-D11 is an indispensable tool for the accurate quantification of Praziquantel in biological matrices, facilitating critical pharmacokinetic and pharmacodynamic research in the field of schistosomiasis. The protocols provided herein offer a foundation for conducting robust in vitro and in vivo studies to further understand the efficacy and action of this vital anthelmintic drug.
References
- 1. The anthelmintic drug praziquantel activates a schistosome transient receptor potential channel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pharmacokinetic Study of Praziquantel Enantiomers and Its Main Metabolite R-trans-4-OH-PZQ in Plasma, Blood and Dried Blood Spots in Opisthorchis viverrini-Infected Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ca2+ signalling, voltage-gated Ca2+ channels and praziquantel in flatworm neuromusculature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cris.brighton.ac.uk [cris.brighton.ac.uk]
- 6. In vivo efficiency of praziquantel treatment of single-sex Schistosoma japonicum aged three months old in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Pharmacokinetics of praziquantel and its metabolites in grass carp (Ctenopharyngodon idella) following the oral administration of a single bolus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of the pharmacokinetic-pharmacodynamic relationship of praziquantel in the Schistosoma mansoni mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of the pharmacokinetic-pharmacodynamic relationship of praziquantel in the Schistosoma mansoni mouse model | PLOS Neglected Tropical Diseases [journals.plos.org]
- 11. Activity and pharmacokinetics of a praziquantel crystalline polymorph in the Schistosoma mansoni mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Praziquantel-d11 in Biological Matrices using LC-MS/MS
[AN-PZQ-D11-2025]
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Praziquantel-d11 (PZQ-d11), a deuterated internal standard for Praziquantel (PZQ). The described protocol is optimized for high-throughput screening in pharmacokinetic and drug metabolism studies, providing accurate and precise quantification in complex biological matrices.
Introduction
Praziquantel is a broad-spectrum anthelmintic agent widely used in the treatment of schistosomiasis and other parasitic worm infections.[1][2] Accurate quantification of Praziquantel in biological samples is crucial for pharmacokinetic, bioequivalence, and metabolism studies. The use of a stable isotope-labeled internal standard, such as Praziquantel-d11, is essential for correcting matrix effects and variabilities during sample preparation and analysis, thereby ensuring the accuracy and precision of the results. This document provides a detailed protocol for the analysis of PZQ-d11, which is commonly used as an internal standard for the quantification of Praziquantel and its metabolites.[1][2]
Experimental
Instrumentation and Consumables
-
Liquid Chromatograph: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Analytical Column: C18 reversed-phase column (e.g., 100 x 4.6 mm, 5 µm particle size)
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), and Water (H₂O) of LC-MS grade
-
Additives: Formic acid, Ammonium acetate
-
Internal Standard: Praziquantel-d11
Chromatographic Conditions
The chromatographic separation is achieved using a reversed-phase C18 column. The mobile phase composition and gradient conditions can be optimized for specific applications. Below are examples of commonly used mobile phases.
Table 1: Mobile Phase Compositions for Praziquantel Analysis
| Method | Mobile Phase A | Mobile Phase B | Composition | Flow Rate (mL/min) | Reference |
| Method 1 | 2 mM Ammonium acetate with 0.05% Formic acid in Water | Acetonitrile | 45:55 (v/v) | 1.0 | [3] |
| Method 2 | Water | Acetonitrile | 40:60 (v/v) | 1.0 | [4][5][6] |
| Method 3 | 20 mM Ammonium hydrogen carbonate | Acetonitrile + 0.1% Diethylamine | 80:20 (v/v) | 0.2 | [7] |
| Method 4 | Acetonitrile | Methanol:Water | N/A (50:10:40, v/v/v) | 1.0 | [8] |
Mass Spectrometry Conditions
The mass spectrometer is operated in positive electrospray ionization (ESI+) mode. The multiple reaction monitoring (MRM) transitions for Praziquantel and its deuterated internal standard are optimized for maximum sensitivity and specificity.
Table 2: Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Praziquantel | 313.2 | 203.2 | 200 | Optimized |
| Praziquantel-d11 | 324.2 | 203.2 | 200 | Optimized |
Note: The specific collision energy should be optimized for the instrument in use.
Standard and Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of Praziquantel and Praziquantel-d11 in methanol or acetonitrile at a concentration of 1 mg/mL.[1][2]
-
Working Solutions: Prepare serial dilutions of the Praziquantel stock solution in the mobile phase or an appropriate solvent to create calibration standards. Prepare a working solution of Praziquantel-d11 at a fixed concentration.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma or serum sample, add 200 µL of acetonitrile containing the internal standard (Praziquantel-d11).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and inject an aliquot into the LC-MS/MS system.
-
Workflow and Diagrams
Analytical Workflow
The overall workflow for the analysis of Praziquantel-d11 as an internal standard for Praziquantel quantification is depicted below.
Caption: General workflow for the quantitative analysis of Praziquantel using Praziquantel-d11 as an internal standard.
Logical Relationship of Method Components
The relationship between the key components of the analytical method is illustrated in the following diagram.
Caption: Interrelationship of the core components in the LC-MS/MS method for Praziquantel analysis.
Results and Discussion
The described methods provide excellent linearity, precision, and accuracy for the quantification of Praziquantel, with Praziquantel-d11 serving as a reliable internal standard. The use of protein precipitation is a simple and effective sample preparation technique for plasma and serum samples. The chromatographic conditions can be tailored to achieve optimal separation from endogenous interferences. The MRM transitions provide high selectivity and sensitivity for both Praziquantel and its deuterated analog.
Conclusion
This application note provides a comprehensive protocol for the analysis of Praziquantel-d11 as an internal standard for the accurate quantification of Praziquantel in biological matrices. The detailed experimental conditions and workflows can be readily adapted by researchers in pharmaceutical and clinical laboratories for high-throughput analysis.
References
- 1. Frontiers | Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats [frontiersin.org]
- 2. Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ikprress.org [ikprress.org]
- 4. latamjpharm.org [latamjpharm.org]
- 5. ijpsonline.com [ijpsonline.com]
- 6. USP Methods for the Analysis of Praziquantel using the Legacy L1 Column | SIELC Technologies [sielc.com]
- 7. Evaluation of the pharmacokinetic-pharmacodynamic relationship of praziquantel in the Schistosoma mansoni mouse model | PLOS Neglected Tropical Diseases [journals.plos.org]
- 8. theaspd.com [theaspd.com]
Application Notes and Protocols for Quantifying Praziquantel Metabolites in Urine using Praziquantel-d11
For Researchers, Scientists, and Drug Development Professionals
Introduction
Praziquantel (PZQ) is a broad-spectrum anthelmintic drug, widely used for the treatment of schistosomiasis and other parasitic worm infections. Understanding its metabolic fate is crucial for optimizing dosing regimens, assessing drug efficacy, and ensuring patient safety. Praziquantel is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes, with over 80% of an administered dose being excreted in the urine as various metabolites.[1][2][3] The major metabolites are hydroxylated forms of the parent compound, with cis- and trans-4-hydroxypraziquantel being the most abundant. Less than 0.1% of the drug is excreted unchanged in the urine.[1]
This document provides detailed application notes and protocols for the quantitative analysis of Praziquantel metabolites in human urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Praziquantel-d11 as a stable isotope-labeled internal standard.
Metabolic Pathway of Praziquantel
Praziquantel undergoes extensive phase I metabolism, primarily through hydroxylation reactions mediated by various cytochrome P450 isoenzymes. The main enzymes involved in the metabolism of Praziquantel are CYP3A4, CYP1A2, CYP2C19, and CYP2C9.[1][4] The primary metabolites formed are mono-hydroxylated derivatives, with the most significant being cis-4-hydroxypraziquantel and trans-4-hydroxypraziquantel.[1][5] Further metabolism can lead to the formation of di- and tri-hydroxylated metabolites. These phase I metabolites can then undergo phase II conjugation reactions, such as glucuronidation, before being excreted in the urine.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol utilizes Oasis HLB (Hydrophilic-Lipophilic Balanced) cartridges, which are effective for extracting a wide range of acidic, neutral, and basic compounds from aqueous matrices like urine.[6][7]
Materials:
-
Oasis HLB 1 cc (30 mg) cartridges
-
Human urine samples
-
Praziquantel-d11 internal standard (IS) working solution (e.g., 1 µg/mL in methanol)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium hydroxide (optional, for pH adjustment)
-
SPE vacuum manifold
-
Collection tubes
Procedure:
-
Sample Pre-treatment:
-
Thaw frozen urine samples at room temperature.
-
Vortex mix for 30 seconds.
-
Centrifuge at 4000 rpm for 10 minutes to pellet any particulate matter.
-
Transfer 1 mL of the supernatant to a clean tube.
-
Spike with an appropriate volume of Praziquantel-d11 internal standard solution (e.g., 10 µL of 1 µg/mL IS).
-
Vortex mix for 10 seconds.
-
-
Simplified 3-Step SPE Protocol:
-
Load: Directly load the pre-treated urine sample onto the Oasis HLB cartridge. Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1-2 mL/min.
-
Wash: Wash the cartridge with 1 mL of water to remove salts and other polar interferences.
-
Elute: Elute the analytes with 1 mL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex mix for 30 seconds.
-
Transfer to an LC autosampler vial for analysis.
-
LC-MS/MS Analysis
The following are typical starting conditions for the analysis of Praziquantel and its hydroxylated metabolites. Method optimization may be required for specific instrumentation.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Tandem mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is suitable.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
Time (min) %A %B 0.0 90 10 1.0 90 10 5.0 10 90 6.0 10 90 6.1 90 10 | 8.0 | 90 | 10 |
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Praziquantel 313.2 203.1 25 cis/trans-4-OH-Praziquantel 329.2 203.1 28 | Praziquantel-d11 (IS) | 324.2 | 203.1 | 25 |
Note: The MRM transitions and collision energies should be optimized for the specific instrument being used. The product ion at m/z 203.1 is a common fragment for both Praziquantel and its hydroxylated metabolites.[1]
Experimental Workflow
Quantitative Data Summary
The following tables summarize typical validation parameters and expected concentration ranges for the quantification of Praziquantel metabolites in urine. Actual values may vary depending on the specific study population, dosage, and analytical method.
Table 1: Method Validation Parameters
| Parameter | Typical Value/Range |
|---|---|
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 - 10 ng/mL |
| Accuracy (% Bias) | Within ±15% |
| Precision (% CV) | < 15% |
| Recovery | > 85% |
| Matrix Effect | Minimal with appropriate sample cleanup |
Table 2: Expected Urinary Concentrations of Praziquantel Metabolites
Note: Urinary concentrations are estimated based on the fact that over 80% of the administered dose is excreted as metabolites in the urine.[1][2][3] Direct measurements of urinary metabolite concentrations from clinical studies are limited.
| Metabolite | Expected Concentration Range (ng/mL) | Notes |
| trans-4-OH-Praziquantel | 100 - 5000 | The major metabolite in humans. |
| cis-4-OH-Praziquantel | 50 - 1000 | Another significant metabolite. |
| Other Hydroxylated Metabolites | Variable, generally lower than 4-OH-PZQ | Includes di- and tri-hydroxylated species. |
| Praziquantel (Unchanged) | < 1 | Very low levels are excreted unchanged. |
Conclusion
The described LC-MS/MS method using Praziquantel-d11 as an internal standard provides a robust and sensitive approach for the quantification of Praziquantel metabolites in human urine. The detailed sample preparation and analytical protocols serve as a valuable resource for researchers in drug metabolism, pharmacokinetics, and clinical studies involving Praziquantel. Accurate measurement of urinary metabolites is essential for a comprehensive understanding of the drug's disposition and for the development of improved therapeutic strategies.
References
- 1. In vitro and in vivo human metabolism and pharmacokinetics of S‐ and R‐praziquantel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. extranet.who.int [extranet.who.int]
- 4. Metabolic profiling of praziquantel enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity of Praziquantel Enantiomers and Main Metabolites against Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. gcms.cz [gcms.cz]
Troubleshooting & Optimization
Praziquantel D11 Signal Intensity Troubleshooting Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the mass spectrometry (MS) analysis of Praziquantel (PZQ) and its deuterated internal standard, Praziquantel-d11 (PZQ-d11).
Frequently Asked Questions (FAQs)
Q1: What are the expected precursor and product ions for Praziquantel and Praziquantel-d11 in positive electrospray ionization (ESI) mode?
A1: In positive ESI mode, Praziquantel and its deuterated analog typically form protonated molecules [M+H]+. The most common multiple reaction monitoring (MRM) transitions are summarized in the table below.[1][2][3]
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z |
| Praziquantel | 313.2 | 203.2 |
| 83.0 | ||
| 132.0 | ||
| Praziquantel-d11 | 324.3 | 204.2 |
Q2: Why is Praziquantel-d11 a suitable internal standard for the quantification of Praziquantel?
A2: Praziquantel-d11 is an ideal isotopic internal standard for Praziquantel analysis for several reasons:
-
Similar Chemical and Physical Properties: It co-elutes with the analyte during liquid chromatography (LC) and exhibits similar ionization efficiency in the mass spectrometer.[2][4]
-
Correction for Matrix Effects: Any signal suppression or enhancement caused by the sample matrix will affect both the analyte and the internal standard similarly, allowing for accurate correction.[5][6]
-
Accounting for Sample Preparation Variability: It compensates for analyte loss during sample extraction and processing steps.
Q3: What are common sample preparation techniques for Praziquantel analysis in biological matrices?
A3: Common sample preparation methods for Praziquantel in plasma include:
-
Protein Precipitation: This is a rapid method where a solvent like acetonitrile is added to the plasma sample to precipitate proteins, which are then removed by centrifugation.[2][7]
-
Liquid-Liquid Extraction (LLE): This technique involves extracting the analyte from the aqueous plasma sample into an immiscible organic solvent.
-
Solid-Phase Extraction (SPE): This method uses a solid sorbent to selectively adsorb the analyte, which is then eluted with a suitable solvent.
Troubleshooting Guide for Low Praziquantel D11 Signal Intensity
A systematic approach is crucial when troubleshooting low signal intensity for Praziquantel-d11. The following guide outlines potential causes and their solutions.
Caption: Troubleshooting workflow for low this compound signal intensity.
Issue 1: Poor Mass Spectrometer Performance
-
Question: How can I confirm that the mass spectrometer is functioning correctly?
-
Answer:
-
Tuning and Calibration: Ensure the mass spectrometer is tuned and calibrated according to the manufacturer's recommendations. This establishes mass accuracy and resolution.
-
Direct Infusion: Prepare a standard solution of Praziquantel-d11 and infuse it directly into the mass spectrometer. This will confirm that the instrument can detect the compound without interference from the LC system or sample matrix.
-
Source Conditions: Optimize ion source parameters such as spray voltage, gas flows, and temperature to maximize the signal for the Praziquantel-d11 precursor ion (m/z 324.3).
-
Issue 2: Suboptimal Liquid Chromatography Conditions
-
Question: What LC-related factors could lead to a low Praziquantel-d11 signal?
-
Answer:
-
Mobile Phase Composition: Verify the correct preparation and composition of the mobile phase. The use of additives like formic acid (typically 0.1%) can improve peak shape and ionization efficiency.[2]
-
Column Integrity: A contaminated or degraded column can lead to poor peak shape and reduced signal intensity. Flush the column or replace it if necessary.
-
Peak Shape: Poor peak shape (e.g., tailing or fronting) can decrease the signal-to-noise ratio. This can be caused by a mismatch between the injection solvent and the mobile phase, or by secondary interactions with the column stationary phase.
-
Issue 3: Inefficient Sample Preparation and Matrix Effects
-
Question: How can I determine if my sample preparation method or the sample matrix is causing the low signal?
-
Answer:
-
Extraction Recovery: The efficiency of the extraction process can impact the final signal intensity. To assess this, compare the peak area of Praziquantel-d11 in a post-extraction spiked blank matrix sample to that of a neat standard solution at the same concentration.
-
Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of Praziquantel-d11.[5][6] This can be evaluated by comparing the peak area of Praziquantel-d11 in a post-extraction spiked blank matrix sample to that in a neat solution. A significant difference indicates the presence of matrix effects.
-
Issue 4: Problems with the Internal Standard Solution
-
Question: Could the issue be with the Praziquantel-d11 solution itself?
-
Answer:
-
Concentration and Dilution Errors: Double-check the calculations and dilutions used to prepare the Praziquantel-d11 working solution. An error in preparation will lead to a consistently low signal.
-
Stability: Assess the stability of the Praziquantel-d11 stock and working solutions. Praziquantel can be susceptible to degradation under certain conditions.[8] Ensure proper storage conditions are maintained.
-
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects
This protocol allows for the quantitative assessment of ion suppression or enhancement.
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike the Praziquantel-d11 internal standard into the mobile phase or a solvent mixture that mimics the final LC eluent.
-
Set B (Post-Extraction Spike): Extract a blank biological matrix (e.g., plasma) using your established protocol. Spike the Praziquantel-d11 internal standard into the final extracted sample.
-
Set C (Pre-Extraction Spike): Spike the Praziquantel-d11 internal standard into the blank biological matrix before starting the extraction process.
-
-
Analyze all samples using the LC-MS/MS method.
-
Calculate the Matrix Factor (MF) and Recovery (RE):
-
Matrix Factor (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
An MF < 100% indicates ion suppression.
-
An MF > 100% indicates ion enhancement.
-
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Protocol 2: Direct Infusion of Praziquantel-d11
This protocol helps to isolate and troubleshoot issues related to the mass spectrometer.
-
Prepare a Praziquantel-d11 solution: Dilute the Praziquantel-d11 stock solution to a suitable concentration (e.g., 100 ng/mL) in a 50:50 mixture of acetonitrile and water with 0.1% formic acid.
-
Set up the infusion: Use a syringe pump to directly infuse the solution into the mass spectrometer's ion source at a constant flow rate (e.g., 5-10 µL/min).
-
Optimize MS parameters: While infusing, adjust the ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy to maximize the signal intensity of the m/z 324.3 -> 204.2 transition.
Signaling Pathway and Logical Relationship Diagrams
Caption: Mechanism of ion suppression in the ESI source.
By following these troubleshooting steps and utilizing the provided protocols, researchers can systematically identify and resolve issues leading to low Praziquantel-d11 signal intensity in their MS experiments.
References
- 1. Metabolite Profiling of Praziquantel and its Analogs During the Analysis of in vitro Metabolic Stability Using Information-Dependent Acquisition on a Hybrid Triple Quadrupole Linear Ion Trap Mass Spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats [frontiersin.org]
- 3. UPLC-MS/MS method for simultaneous determination of pyrantel, praziquantel, febantel, fenbendazole and oxfendazole in dog plasma and its application to a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsonline.com [ijpsonline.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Praziquantel D11 Separation
Welcome to the technical support center for optimizing the liquid chromatography (LC) separation of Praziquantel and its deuterated internal standard, Praziquantel D11 (PZQ-D11). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during bioanalytical method development and sample analysis.
Frequently Asked Questions (FAQs)
Q1: Why is a deuterated internal standard like this compound considered the gold standard for quantitative LC-MS/MS analysis?
A1: Deuterated internal standards are chemically almost identical to the analyte of interest.[1] This structural similarity ensures they behave similarly during sample preparation, chromatography, and ionization.[1] By co-eluting closely with the analyte, they can effectively compensate for variability in sample extraction recovery, matrix effects (such as ion suppression or enhancement), and instrument response, leading to more accurate and precise quantification.[1]
Q2: Is complete baseline separation between Praziquantel and this compound necessary for accurate quantification?
A2: Not necessarily. While ideal, baseline separation is not always required for accurate quantification with modern triple quadrupole mass spectrometers. These instruments can differentiate between the two compounds based on their different mass-to-charge (m/z) ratios.[2] As long as the peaks are sufficiently narrow, symmetrical, and free from significant isotopic crosstalk, reliable quantification can be achieved even with co-elution.[2] However, achieving some degree of separation can improve the overall robustness of the analytical method.[2]
Q3: What is the "deuterium effect" in reversed-phase liquid chromatography, and how does it affect this compound?
A3: The "deuterium effect" refers to the phenomenon where deuterated compounds often elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[2][3] This occurs because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, leading to minor differences in polarity and interaction with the stationary phase.[2][3] This effect can be leveraged to achieve chromatographic separation between Praziquantel and this compound.[2]
Q4: What are the ideal purity requirements for a this compound internal standard?
A4: For reliable and accurate quantification, the this compound internal standard should possess high chemical and isotopic purity. Generally accepted requirements are a chemical purity of greater than 99% and an isotopic enrichment of 98% or higher.[1] High purity ensures that the internal standard does not introduce interferences or contribute to the analyte signal, which could lead to an overestimation of the Praziquantel concentration.[1][4]
Troubleshooting Guide
Issue 1: Poor Chromatographic Resolution or Co-elution of Praziquantel and this compound
Symptoms:
-
Praziquantel and this compound peaks are completely or partially co-eluting.
-
Difficulty in accurately integrating the analyte peak due to interference from the internal standard.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Gradient profile is too steep. | Employ a shallower gradient by slowing the rate of increase in the organic mobile phase composition over a longer duration. This can enhance the separation of closely eluting compounds.[2] |
| Inadequate column chemistry. | Utilize a high-resolution C18 column, potentially with a smaller particle size (e.g., ≤1.8 µm), to maximize column efficiency.[2] Experimenting with different C18 bonding chemistries may also exploit subtle selectivity differences. |
| Mobile phase composition is not optimal. | Consider switching the organic modifier. While acetonitrile is common, methanol can offer different selectivity.[2] Also, ensure that mobile phase additives like formic acid are at a consistent and optimal concentration.[2] |
Issue 2: Peak Tailing for Praziquantel and/or this compound
Symptoms:
-
Asymmetrical peaks with a "tail" extending from the back of the peak.
-
Poor peak integration and reduced sensitivity.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Secondary interactions with the column. | This can occur if there are active sites on the silica backbone of the column. Ensure the mobile phase pH is appropriate. Adding a small amount of a competing base to the mobile phase can sometimes mitigate this issue. |
| Column contamination or aging. | A buildup of contaminants on the column frit or degradation of the stationary phase can cause peak tailing.[5] Flush the column with a strong solvent or, if the problem persists, replace the column.[5] |
| Extra-column effects. | Excessive tubing length or volume between the injector, column, and detector can contribute to peak broadening and tailing.[5] Ensure all connections are secure and use tubing with the smallest appropriate internal diameter. |
Experimental Protocols & Data
Example LC-MS/MS Method for Praziquantel Analysis
This protocol is a synthesized example based on common parameters found in the literature for the analysis of Praziquantel and its metabolites.[6][7][8]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma, add 200 µL of acetonitrile containing this compound (the internal standard).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.
-
Transfer the supernatant to a new vial for LC-MS/MS analysis.
2. Liquid Chromatography Conditions
| Parameter | Condition |
| Column | C18, 100 x 4.6 mm, 5 µm[7] |
| Mobile Phase A | 2 mM Ammonium Acetate with 0.05% Formic Acid in Water[7] |
| Mobile Phase B | Acetonitrile[7] |
| Gradient | Isocratic: 45:55 (A:B)[7] or a shallow gradient can be optimized. |
| Flow Rate | 1.0 mL/min[7] |
| Column Temperature | 50°C[7] |
| Injection Volume | 10 µL |
3. Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[7] |
| MRM Transition (Praziquantel) | m/z 313.3 → 203.2[8] |
| MRM Transition (this compound) | m/z 324.3 → 204.2[8] |
| Source Temperature | 140°C[9] |
| Desolvation Temperature | 400°C[9] |
Comparative LC Gradient Conditions
The following table summarizes different gradient conditions that have been used for the separation of Praziquantel and related compounds. This can serve as a starting point for method optimization.
| Reference | Column | Mobile Phase | Gradient Program |
| [8] | Gemini C18 (50 x 2.0 mm, 5 µm) | A: 0.1% Formic Acid, B: Acetonitrile | Time(min)-%B: 0-0.5 (15-30), 0.5-2.5 (30), 2.5-2.6 (30-50), 2.6-4.5 (50), 4.5-6.0 (50-85), 6.0-10.5 (85), 10.5-11.0 (85-15), 11.0-13.5 (15) |
| [10] | Not specified | A: Water, B: Acetonitrile | Linear gradient elution |
| [7] | C18 (100 x 4.6 mm) | A: 2mM Ammonium Acetate + 0.05% Formic Acid, B: Acetonitrile | Isocratic (45:55, A:B) |
Visual Guides
Caption: Experimental workflow from sample preparation to LC-MS/MS analysis.
Caption: Decision tree for troubleshooting poor chromatographic separation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. agilent.com [agilent.com]
- 6. Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ikprress.org [ikprress.org]
- 8. Frontiers | Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats [frontiersin.org]
- 9. Investigation of Praziquantel/Cyclodextrin Inclusion Complexation by NMR and LC-HRMS/MS: Mechanism, Solubility, Chemical Stability, and Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Strategic method development for praziquantel impurity analysis using analytical QbD framework - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Praziquantel D11 HPLC Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the peak shape of Praziquantel D11 during HPLC analysis.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of peak tailing for this compound and how can I fix it?
Peak tailing, where the latter half of the peak is drawn out, is a common issue. Potential causes and solutions are outlined below:
-
Secondary Interactions with Silanol Groups: Residual silanol groups on the silica-based column packing can interact with basic compounds, causing tailing.[1][2][3]
-
Solution:
-
Use a buffered mobile phase to maintain a consistent pH and suppress silanol ionization. A pH between 3 and 7 is generally recommended.[2][4]
-
Employ an end-capped column, which has fewer accessible silanol groups.[2]
-
Add a competitor base, such as triethylamine (TEA), to the mobile phase (e.g., 0.2%) to block the active silanol sites.[5]
-
-
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[3][6]
-
Column Contamination or Deterioration: Accumulation of contaminants on the column frit or stationary phase can lead to poor peak shape.[7]
Q2: My this compound peak is fronting. What are the likely causes and solutions?
Peak fronting, an asymmetry where the front of the peak is sloped, can be caused by the following:
-
Sample Overload: Similar to tailing, injecting too high a concentration of the analyte can lead to fronting.[8][9]
-
Solution: Dilute the sample or decrease the injection volume.[9]
-
-
Poor Sample Solubility: If the sample is not fully dissolved in the mobile phase, it can cause peak fronting.[9]
-
Solution: Ensure the sample solvent is compatible with and ideally weaker than the mobile phase.
-
-
Column Collapse: A sudden physical change in the column bed can result in peak fronting.[9] This can be caused by operating outside the column's recommended pH or temperature range.
-
Solution: Verify that the method conditions are within the column manufacturer's specifications. If column collapse is suspected, the column will likely need to be replaced.[9]
-
Q3: Why are my this compound peaks broad, and how can I improve their sharpness?
Broad peaks can compromise resolution and sensitivity. Common causes include:
-
Column Deterioration: Over time, column performance degrades, leading to broader peaks.[2][7]
-
Solution:
-
Check the column's efficiency by injecting a standard.
-
If performance has declined, attempt to regenerate the column according to the manufacturer's instructions or replace it.[2]
-
-
-
Mobile Phase Issues: An improperly prepared or degassed mobile phase can contribute to peak broadening.
-
Solution: Ensure the mobile phase is well-mixed and thoroughly degassed. Use high-purity, HPLC-grade solvents.[2]
-
-
Extra-Column Volume: Excessive tubing length or internal diameter between the injector, column, and detector can cause peak broadening.[10]
-
Solution: Minimize the length and internal diameter of all connecting tubing.
-
Q4: I am observing split peaks for this compound. What could be the issue?
Split peaks suggest a disruption in the sample path.
-
Partially Blocked Column Frit: Particulates from the sample or mobile phase can clog the inlet frit of the column.[1]
-
Column Void: A void or channel can form in the column packing material.[1][11]
-
Solution: This usually indicates the end of the column's life, and it will need to be replaced.[11]
-
-
Injection Solvent Incompatibility: If the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion, including splitting.[7][10]
-
Solution: Prepare the sample in a solvent that is weaker than or the same as the mobile phase.
-
Troubleshooting Guide
A systematic approach is crucial for efficiently diagnosing and resolving peak shape issues. The following workflow can guide your troubleshooting process.
HPLC Method Parameters for Praziquantel Analysis
The following tables summarize common HPLC method parameters for the analysis of Praziquantel, which can be adapted for this compound.
Table 1: Column and Mobile Phase Conditions
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | Enable C18 (250x4.6 mm, 5 µm)[12] | Waters Symmetry C18 (150x4.6 mm, 5 µm)[5] | Zorbax C18 (250x4.6 mm, 5 µm)[13] | Betasil C18 (250x4.6 mm, 5 µm)[14] |
| Mobile Phase | Acetonitrile:Water (60:40 v/v)[12][15] | ACN:MeOH:20 mM KH2PO4 buffer (0.2% TEA, pH 4.5) (50:10:40 v/v/v)[5] | Buffer (pH 3.0):ACN (60:40 v/v)[13] | Acetonitrile:Water (60:40 v/v)[14] |
| Flow Rate | 1.0 mL/min[12][15] | 1.5 mL/min[5] | 1.0 mL/min[13] | 1.0 mL/min[14] |
| Temperature | Ambient[12] | Ambient[5] | Not Specified | 25 °C[14] |
| Detection | UV at 225 nm[12] | UV at 210 nm[5] | UV at 240 nm[13] | UV at 210 nm[14] |
Experimental Protocols
Protocol 1: Isocratic RP-HPLC Method
This protocol is based on a commonly cited simple isocratic method for Praziquantel analysis.[12][15]
-
System Preparation:
-
Column: Enable C18 (250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Prepare a mixture of acetonitrile and HPLC-grade water in a 60:40 (v/v) ratio.
-
Degassing: Degas the mobile phase for at least 15 minutes using an ultrasonic bath or an online degasser.
-
System Equilibration: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in methanol.
-
Dilute the stock solution with the mobile phase to the desired concentration.
-
Filter the final sample solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
-
Detection: Set the UV detector to 225 nm.[12] (Alternatively, 210 nm or 262 nm can be used[15]).
-
Run Time: A run time of approximately 10 minutes should be sufficient, with Praziquantel typically eluting around 6.4 minutes under these conditions.[12]
-
Protocol 2: RP-HPLC Method with pH control and Modifier
This protocol incorporates a buffer and a tailing-suppressing agent, which can be beneficial for improving peak shape.[5]
-
System Preparation:
-
Column: Waters Symmetry C18 (150 x 4.6 mm, 5 µm particle size).
-
Buffer Preparation (20 mM KH2PO4, 0.2% TEA, pH 4.5): Dissolve 2.72 g of KH2PO4 in 1 L of HPLC-grade water. Add 2 mL of triethylamine (TEA). Adjust the pH to 4.5 with phosphoric acid.
-
Mobile Phase: Prepare a mixture of acetonitrile, methanol, and the prepared buffer in a 50:10:40 (v/v/v) ratio.
-
Degassing: Degas the mobile phase.
-
System Equilibration: Equilibrate the column with the mobile phase at a flow rate of 1.5 mL/min until a stable baseline is achieved.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol).
-
Dilute the stock solution with the mobile phase to the desired working concentration.
-
Filter the sample through a 0.45 µm syringe filter.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.5 mL/min.
-
Injection Volume: 50 µL.
-
Column Temperature: Ambient.
-
Detection: Set the UV detector to 210 nm.
-
Run Time: Approximately 5-6 minutes.
-
Logical Relationships in Peak Shape Troubleshooting
The following diagram illustrates the logical relationships between common peak shape problems and their primary causes.
References
- 1. agilent.com [agilent.com]
- 2. mastelf.com [mastelf.com]
- 3. silicycle.com [silicycle.com]
- 4. agilent.com [agilent.com]
- 5. scispace.com [scispace.com]
- 6. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 7. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. What Are The Common Peak Problems in HPLC - Company news - News [alwsci.com]
- 9. acdlabs.com [acdlabs.com]
- 10. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
- 11. waters.com [waters.com]
- 12. ijpsonline.com [ijpsonline.com]
- 13. rjptonline.org [rjptonline.org]
- 14. doaj.org [doaj.org]
- 15. latamjpharm.org [latamjpharm.org]
Praziquantel D11 stability in different solvent mixtures
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Praziquantel D11 in various solvent mixtures. The information is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of this compound in solution?
This compound, a deuterated analog of Praziquantel, is expected to exhibit similar stability profiles to the parent compound. Praziquantel shows significant degradation under acidic and alkaline hydrolytic conditions.[1][2] Slight degradation is observed in the presence of water and oxidative agents.[1][2] The compound is generally stable under photolytic and thermal stress.[1][2]
Q2: In which common laboratory solvents is this compound soluble?
This compound is soluble in chloroform and methanol.[3] Based on the solubility of Praziquantel, it is also expected to be soluble in ethanol, Dimethyl Sulfoxide (DMSO), N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), polyethylene glycol 400 (PEG 400), and propylene glycol (PPG).[4][5][6][7] It has low solubility in water.[5]
Q3: What are the recommended storage conditions for this compound solutions?
For long-term stability, it is recommended to store stock solutions of this compound in a suitable solvent, such as DMSO, at -80°C for up to 6 months or at -20°C for up to 1 month.[8] If stored as a solid powder, it can be kept at -20°C for up to 3 years.[9]
Q4: Can I expect degradation of this compound in aqueous solvent mixtures?
Yes, the presence of water can lead to slight hydrolytic degradation.[1][2] The rate of degradation is expected to increase with the proportion of water in the solvent mixture and with prolonged storage. For aqueous mixtures, it is advisable to prepare solutions fresh and use them promptly.
Q5: Are there any known incompatible solvents or additives for this compound?
Acidic and alkaline additives should be avoided in solvent mixtures, as they can significantly accelerate the degradation of Praziquantel.[1][2][4][10] Strong oxidizing agents can also lead to degradation.[4][10]
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected analytical results for this compound.
-
Possible Cause 1: Degradation due to solvent conditions.
-
Troubleshooting Step: Verify the pH of your solvent mixture. The presence of acidic or basic components, even in trace amounts, can cause significant degradation. Consider preparing your solutions in a neutral, aprotic solvent if possible.
-
Recommendation: Prepare fresh solutions before each experiment and minimize the time the compound is in solution.
-
-
Possible Cause 2: Oxidative degradation.
-
Troubleshooting Step: If your solvent mixture has been exposed to air for an extended period or contains peroxides (e.g., in older ethers), oxidative degradation may occur.
-
Recommendation: Use freshly opened, high-purity solvents and consider degassing the solvent mixture before use.
-
-
Possible Cause 3: Incorrect storage.
Issue 2: Appearance of unknown peaks in chromatograms.
-
Possible Cause: Formation of degradation products.
-
Troubleshooting Step: The presence of new peaks, particularly those that increase in area over time, is indicative of degradation. Praziquantel is known to form several degradation products under stress conditions.[1][11]
-
Recommendation: Refer to the experimental protocol below to conduct a preliminary stability study in your specific solvent mixture to identify potential degradation products. If possible, use LC-MS/MS to characterize these unknown peaks.
-
Data Summary
The following table summarizes the stability of Praziquantel under various forced degradation conditions, which can be extrapolated to this compound.
| Condition | Solvent/Reagent | Observation | Reference(s) |
| Acidic Hydrolysis | 5 M HCl | Significant degradation (81% in 60 min) | [4][10] |
| Alkaline Hydrolysis | 5 M NaOH | Significant degradation (slight at 60 min) | [4][10] |
| Oxidative Degradation | 1% H₂O₂ | Significant degradation (84% in 60 min) | [4][10] |
| Neutral Hydrolysis (Water) | Water | Slight degradation | [1][2] |
| Photolytic Degradation | UV light | Stable | [1][2][4] |
| Thermal Degradation | 105°C | Stable | [1][2][4] |
Experimental Protocols
Protocol for Assessing this compound Stability in a Novel Solvent Mixture
This protocol outlines a general procedure to evaluate the stability of this compound in a specific solvent mixture using HPLC.
-
Preparation of Standard Solution:
-
Accurately weigh and dissolve this compound in the chosen solvent mixture to a known concentration (e.g., 1 mg/mL). This is your time zero (T₀) sample.
-
-
Incubation:
-
Divide the solution into several aliquots in sealed vials.
-
Store the vials under the desired experimental conditions (e.g., room temperature, 4°C, 40°C).
-
Protect the solutions from light unless photostability is being assessed.
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial.
-
Dilute an aliquot of the sample to a suitable concentration for HPLC analysis.
-
-
HPLC Analysis:
-
Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining relative to the T₀ sample.
-
Monitor for the appearance and growth of any new peaks, which may indicate degradation products.
-
Visualizations
Caption: Troubleshooting workflow for this compound instability.
Caption: Known degradation pathways for Praziquantel.
References
- 1. Characterization of the major degradation products of the praziqu...: Ingenta Connect [ingentaconnect.com]
- 2. tandfonline.com [tandfonline.com]
- 3. caymanchem.com [caymanchem.com]
- 4. turkjps.org [turkjps.org]
- 5. Preformulation and Long-Term Stability Studies of an Optimized Palatable Praziquantel Ethanol-Free Solution for Pediatric Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. veterinaria.org [veterinaria.org]
- 7. medjpps.com [medjpps.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | TargetMol [targetmol.com]
- 10. turkjps.org [turkjps.org]
- 11. Investigation of Praziquantel/Cyclodextrin Inclusion Complexation by NMR and LC-HRMS/MS: Mechanism, Solubility, Chemical Stability, and Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Praziquantel D11 Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating ion suppression of Praziquantel D11 (PZQ-D11) during LC-MS/MS analysis.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound, with a focus on identifying and mitigating ion suppression.
Problem: Low or inconsistent this compound signal in biological samples compared to neat standards.
This is a classic symptom of ion suppression, where components of the sample matrix interfere with the ionization of PZQ-D11 in the mass spectrometer source.
Initial Assessment of Ion Suppression
A systematic approach is crucial to identify the source of ion suppression. The following workflow outlines the key steps:
Caption: Workflow for identifying and mitigating ion suppression.
Solutions and Experimental Protocols
1. Enhance Sample Preparation
The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[1]
-
Protein Precipitation (PPT): A simple and fast method, but may not provide the cleanest extracts.
-
Liquid-Liquid Extraction (LLE): Offers a cleaner sample by partitioning PZQ-D11 into an organic solvent, leaving many matrix components behind.
-
Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by using a solid sorbent to selectively retain and elute PZQ-D11.[1]
Illustrative Comparison of Sample Preparation Techniques for Praziquantel Analysis:
| Sample Preparation Method | Typical Recovery (%) | Matrix Effect (%) | Advantages | Disadvantages |
| Protein Precipitation | 85 - 100 | 20 - 40 | Fast, simple, inexpensive | Less clean extract, higher ion suppression |
| Liquid-Liquid Extraction | 70 - 95 | 10 - 25 | Cleaner extract than PPT | More labor-intensive, requires solvent optimization |
| Solid-Phase Extraction | 90 - 105 | < 15 | Cleanest extract, minimal ion suppression | More expensive, requires method development |
Experimental Protocol: Solid-Phase Extraction (SPE) for this compound in Plasma
This protocol is a general guideline and should be optimized for your specific application.
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Mix 200 µL of plasma with 200 µL of 4% phosphoric acid. Load the mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 20% methanol in water to remove polar interferences.
-
Elution: Elute Praziquantel and PZQ-D11 with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
2. Optimize Chromatographic Separation
If interfering components co-elute with PZQ-D11, ion suppression will occur.[1] Modifying your LC method can separate PZQ-D11 from these matrix components.
-
Change Mobile Phase Composition: Adjusting the ratio of organic solvent to aqueous buffer can alter the retention times of PZQ-D11 and interfering compounds.
-
Modify Gradient Profile: A shallower gradient can improve the resolution between closely eluting peaks.
-
Select a Different Column: A column with a different stationary phase (e.g., phenyl-hexyl instead of C18) can provide alternative selectivity.
3. Adjust Mass Spectrometer Source Conditions
Optimization of the ion source parameters can sometimes reduce ion suppression.
-
Ionization Source: Atmospheric pressure chemical ionization (APCI) can be less susceptible to ion suppression than electrospray ionization (ESI) for certain compounds.
-
Source Parameters: Adjusting parameters such as capillary voltage, gas flow, and temperature can influence the ionization efficiency of PZQ-D11 and potentially reduce the impact of co-eluting matrix components.
4. Sample Dilution
If the concentration of PZQ-D11 is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components, thereby lessening ion suppression. This is a simple first step but may compromise the limit of quantification.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem for this compound analysis?
A1: Ion suppression is a phenomenon in mass spectrometry where the ionization efficiency of the analyte of interest (this compound) is reduced by the presence of other co-eluting compounds from the sample matrix.[1] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analytical method.
Q2: How do I know if my this compound signal is being suppressed?
A2: A common indicator of ion suppression is a significantly lower signal response for PZQ-D11 in a biological sample compared to a clean standard solution of the same concentration. A post-column infusion experiment is a definitive way to identify the regions in your chromatogram where ion suppression is occurring.
Q3: this compound is an internal standard. Shouldn't it compensate for ion suppression?
A3: Yes, a key reason for using a stable isotope-labeled internal standard like PZQ-D11 is to compensate for matrix effects, including ion suppression. Since PZQ-D11 has nearly identical physicochemical properties to Praziquantel, it will experience the same degree of ion suppression. This allows for accurate quantification based on the peak area ratio of the analyte to the internal standard. However, severe ion suppression can still be problematic if the signal of PZQ-D11 is suppressed to a level where it is no longer reliably detected, leading to poor precision and accuracy.
Q4: Can the concentration of this compound itself cause ion suppression?
A4: Yes, if the concentration of the internal standard is too high, it can compete with the analyte for ionization, leading to suppression of the analyte's signal.[2] It is important to optimize the concentration of PZQ-D11 used in the assay.
Q5: What are the most common sources of ion suppression in plasma samples?
A5: In plasma, the most common sources of ion suppression are phospholipids from cell membranes, salts, and proteins. These components can co-elute with this compound and interfere with its ionization.
Q6: What is the difference between ion suppression and ion enhancement?
A6: Ion suppression is the reduction in signal intensity of an analyte due to co-eluting matrix components. Ion enhancement is the opposite effect, where the signal intensity is increased. Both are types of matrix effects that can compromise the accuracy of quantitative analysis.[1]
Logical Relationship Diagram: Causes and Solutions for Ion Suppression
Caption: Relationship between causes and solutions for ion suppression.
References
Praziquantel D11 Internal Standard: A Technical Support Guide for Optimal Concentration
For researchers, scientists, and drug development professionals utilizing Praziquantel D11 as an internal standard (IS) in LC-MS/MS bioanalysis, achieving an optimal concentration is critical for accurate and reproducible quantification of praziquantel. This technical support center provides a comprehensive guide to optimizing the concentration of this compound, complete with troubleshooting advice, frequently asked questions, and detailed experimental protocols.
Troubleshooting Guide: Common Issues & Solutions
Variability in the internal standard response is a common challenge in bioanalytical assays. Here are some specific issues you might encounter with this compound and how to address them:
| Issue | Potential Cause | Recommended Action |
| High variability in IS peak area across samples | Inconsistent sample preparation or extraction. | Ensure consistent pipetting and vortexing. Verify the efficiency and reproducibility of your extraction method. |
| Instability of this compound in the sample matrix or solvent. | Check the stability of the IS in the matrix and solvent under your experimental conditions (e.g., temperature, light exposure). | |
| Instrument variability (e.g., inconsistent injection volume). | Perform system suitability tests to ensure the LC-MS/MS system is performing optimally. | |
| IS signal is too low or not detected | IS concentration is too low. | Increase the concentration of the this compound working solution. |
| Ion suppression due to matrix effects. | Optimize the chromatographic method to separate the IS from interfering matrix components. Consider a more rigorous sample cleanup method. | |
| Incorrect mass transition settings. | Verify the precursor and product ion m/z values for this compound in your MS method. | |
| IS signal is too high (detector saturation) | IS concentration is too high. | Dilute the this compound working solution. |
| Analyte peak splitting or tailing | Overloading of the analytical column due to high IS concentration. | Reduce the concentration of the this compound internal standard. |
| Non-linear calibration curve | Inappropriate IS concentration. | Re-optimize the internal standard concentration. An IS concentration that is too low or too high can affect the linearity of the response ratio. |
| Isotopic contribution from the analyte to the IS signal. | If a high concentration of praziquantel is expected, it might contribute to the this compound signal. Evaluate the contribution by injecting a high concentration of the analyte without the IS. If significant, a different internal standard might be necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the ideal concentration for this compound as an internal standard?
There is no single "ideal" concentration. The optimal concentration is method-dependent and should be determined during method development. A common starting point is a concentration that provides a signal intensity similar to the analyte at the mid-point of the calibration curve or approximately 1/3 to 1/2 of the upper limit of quantification (ULOQ) of the analyte.[1]
Q2: How do I prepare the this compound working solution?
This compound is typically dissolved in an organic solvent like methanol or acetonitrile to prepare a stock solution. This stock solution is then serially diluted with the appropriate solvent to create the working solution that is added to the samples.
Q3: Can I use a different deuterated internal standard for praziquantel?
Yes, other deuterated analogs of praziquantel can be used. However, this compound is a common choice due to the high number of deuterium atoms, which minimizes the isotopic contribution from the unlabeled analyte.
Q4: What should I do if I observe significant variability in the IS response?
First, investigate potential sources of error in your sample preparation and instrument performance as outlined in the troubleshooting guide. Consistent IS response is crucial for reliable quantification.
Q5: How does the concentration of this compound affect the assay performance?
The concentration of the internal standard can impact the accuracy, precision, and linearity of your assay. An optimized concentration will ensure that the IS signal is stable and sufficient to normalize any variations in the analytical process without causing issues like detector saturation or ion suppression.
Experimental Protocols
Preparation of this compound Stock and Working Solutions
Objective: To prepare accurate and stable stock and working solutions of this compound.
Materials:
-
This compound powder
-
LC-MS grade methanol or acetonitrile
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Calibrated pipettes
Protocol:
-
Stock Solution Preparation (e.g., 1 mg/mL):
-
Accurately weigh a suitable amount (e.g., 1 mg) of this compound powder.
-
Quantitatively transfer the powder to a 1 mL volumetric flask.
-
Add a small amount of methanol to dissolve the powder.
-
Once dissolved, bring the volume up to the mark with methanol.
-
Cap the flask and invert it several times to ensure homogeneity.
-
Store the stock solution at -20°C or as recommended by the supplier.
-
-
Working Solution Preparation (e.g., 50 ng/mL):
-
Perform serial dilutions of the stock solution to achieve the desired working concentration. For example, to prepare a 50 ng/mL working solution:
-
Pipette 50 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask and dilute to volume with methanol to get a 5 µg/mL intermediate solution.
-
Pipette 100 µL of the 5 µg/mL intermediate solution into a 10 mL volumetric flask and dilute to volume with the appropriate solvent (e.g., 50% methanol in water) to get the final 50 ng/mL working solution.
-
-
The working solution should be prepared fresh daily or its stability should be thoroughly evaluated.
-
Protocol for this compound Concentration Optimization
Objective: To determine the optimal concentration of this compound internal standard for a quantitative bioanalytical method.
Procedure:
-
Prepare a series of this compound working solutions with varying concentrations (e.g., 10, 50, 100, 200, 500 ng/mL).
-
Prepare three sets of quality control (QC) samples at low, medium, and high concentrations of praziquantel.
-
Spike each set of QC samples with one of the prepared this compound working solutions.
-
Extract the samples using your established sample preparation method.
-
Analyze the extracted samples by LC-MS/MS.
-
Evaluate the following parameters for each IS concentration:
-
IS Peak Area and Reproducibility: The peak area should be consistent across all samples (ideally with a relative standard deviation (RSD) <15%).
-
Analyte Response: The analyte peak area should not be suppressed by a high concentration of the IS.
-
Accuracy and Precision: The accuracy and precision of the QC samples should be within acceptable limits (typically ±15% of the nominal value, and ±20% at the lower limit of quantification).
-
Signal-to-Noise (S/N) Ratio: The IS peak should have a sufficient S/N ratio (typically >10) to ensure reliable detection.
-
Selection Criteria for Optimal Concentration:
The optimal this compound concentration is the one that provides:
-
A stable and reproducible IS peak area across the analytical run.
-
Good accuracy and precision for the analyte.
-
A signal intensity that is high enough for reliable detection but does not cause detector saturation.
Data Presentation
The following tables summarize typical concentrations of this compound found in the literature and provide a hypothetical example of data from a concentration optimization experiment.
Table 1: Reported Concentrations of this compound in Bioanalytical Methods
| Application | Matrix | IS Concentration | Reference |
| Pharmacokinetic study in cats | Plasma | 200 ng/L | [2] |
| Pharmacokinetic study in children | Plasma | 50 ng/mL | |
| Pharmacokinetic study in adults | Dried Blood Spots | 400 ng/mL | [3] |
Table 2: Hypothetical Data from a this compound Concentration Optimization Experiment
| IS Concentration (ng/mL) | Mean IS Peak Area (n=6) | IS Peak Area RSD (%) | LLOQ QC Accuracy (%) | HQC Accuracy (%) |
| 10 | 50,000 | 18.5 | 75.2 | 88.1 |
| 50 | 250,000 | 8.2 | 98.5 | 101.3 |
| 100 | 510,000 | 6.5 | 102.1 | 99.8 |
| 200 | 1,100,000 | 12.3 | 105.6 | 103.4 |
| 500 | 2,800,000 (Saturation) | 25.1 | 118.9 | 115.7 |
In this hypothetical example, 100 ng/mL would be chosen as the optimal concentration as it provides a stable IS response and good accuracy.
Visualizations
The following diagrams illustrate the workflow for optimizing the internal standard concentration and a logical approach to troubleshooting common issues.
References
Technical Support Center: Identification of Praziquantel Degradation Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification of Praziquantel and Praziquantel-D11 degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the common degradation pathways for Praziquantel?
A1: Praziquantel is susceptible to degradation under various stress conditions. The primary degradation pathways include:
-
Hydrolysis: Degradation occurs under both acidic and alkaline conditions.[1][2]
-
Oxidation: Praziquantel can degrade in the presence of oxidizing agents.[1][2][3]
-
Photodegradation: Exposure to light can lead to the formation of degradation products.[3]
-
Mechanochemical Degradation: The process of milling or grinding with certain excipients can induce degradation.
Q2: Are there any specific studies on the degradation of Praziquantel-D11?
A2: As of the latest literature review, there are no specific forced degradation studies published for Praziquantel-D11. Praziquantel-D11 is a deuterated analog of Praziquantel, commonly used as an internal standard in analytical testing. Due to the isotopic labeling on the cyclohexyl ring, it is scientifically reasonable to assume that Praziquantel-D11 will follow the same degradation pathways as Praziquantel. The resulting degradation products that retain the cyclohexyl group will exhibit a corresponding mass shift in mass spectrometry analysis.
Q3: What analytical techniques are most suitable for identifying Praziquantel degradation products?
A3: A combination of chromatographic and spectrometric techniques is typically employed for the separation and identification of Praziquantel degradation products. These include:
-
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) for separation.[1][2]
-
Mass Spectrometry (MS), particularly tandem MS (MS/MS) and high-resolution MS (HRMS) like Quadrupole Time-of-Flight (Q-TOF), for structure elucidation.[1][4][5]
-
Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structure confirmation of isolated degradation products.[4]
Q4: Where can I find information on Praziquantel impurities for reference?
A4: Several pharmacopeias, such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP), list known impurities of Praziquantel. Additionally, commercial suppliers of pharmaceutical reference standards offer a range of Praziquantel-related compounds and impurities.[3][6]
Troubleshooting Guides
Problem: I am not observing any degradation of Praziquantel under my stress conditions.
-
Possible Cause: The stress conditions may not be harsh enough.
-
Solution: According to ICH Q1A (R2) guidelines, forced degradation studies should aim for 5-20% degradation.[1][2] If you are not seeing degradation, consider increasing the concentration of the stressor (e.g., acid, base, oxidizing agent), the temperature, or the duration of exposure. For photostability, ensure a sufficient light exposure intensity and duration.
-
-
Possible Cause: The analytical method is not stability-indicating.
-
Solution: Your chromatographic method may not be able to separate the degradation products from the parent Praziquantel peak. A stability-indicating method must be able to resolve all significant degradation products from the active pharmaceutical ingredient (API) and from each other. Method development and validation are crucial.[1][2]
-
Problem: I am seeing many small peaks in my chromatogram and I'm not sure which are degradation products.
-
Possible Cause: The peaks may be from the placebo, excipients, or the degradation of the vehicle.
-
Solution: Always run control samples, including a placebo (formulation without the API) and the vehicle subjected to the same stress conditions. This will help you to distinguish between degradation products of Praziquantel and other extraneous peaks.
-
-
Possible Cause: Complex degradation pathways are leading to numerous minor degradation products.
-
Solution: Focus on identifying the major degradation products first. These are typically the ones with the largest peak areas in the chromatogram. Utilize mass spectrometry to obtain mass information for each peak and compare it to the mass of Praziquantel to propose potential molecular formulas for the degradation products.
-
Data Presentation
Table 1: Summary of Praziquantel Degradation under Different Stress Conditions
| Stress Condition | Extent of Degradation | Major Degradation Products (DPs) Observed | Reference |
| Acidic Hydrolysis | Significant | DP1, DP2 | [1] |
| Alkaline Hydrolysis | Significant | DP1, DP3 | [1] |
| Oxidative | Slight | DP4 | [1] |
| Water Hydrolysis | Slight | DP4 | [1] |
| Thermal | Stable | No degradation observed | [1][2] |
| Photolytic | Stable | No degradation observed | [1][2] |
Table 2: Identified Degradation Products of Praziquantel
| Degradation Product | m/z | Proposed Structure/Modification | Reference |
| DP1 | - | Characterized degradation product | [1] |
| DP2 | - | Characterized degradation product | [1] |
| DP3 | - | Characterized degradation product | [1] |
| DP4 | - | Characterized degradation product | [1] |
| New Degradant 1 | 148 | - | [4][5] |
| New Degradant 2 | 215 | - | [4][5] |
| New Degradant 3 | 217 | - | [4][5] |
| New Degradant 4 | 301 | - | [4][5] |
| New Degradant 5 | 327 | - | [4][5] |
| New Degradant 6 | 343 | - | [4][5] |
| New Degradant 7 | 378 | - | [4][5] |
Note: Specific structural information for all degradation products is not always available in the public domain and may require extensive characterization.
Experimental Protocols
General Protocol for Forced Degradation Study of Praziquantel
This protocol is a general guideline based on methodologies cited in the literature and should be adapted to specific experimental needs and available equipment.
-
Preparation of Praziquantel Stock Solution:
-
Accurately weigh and dissolve an appropriate amount of Praziquantel in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) to obtain a known concentration (e.g., 1 mg/mL).
-
-
Acidic Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of an acidic solution (e.g., 0.1 M or 1 M HCl).
-
Incubate the mixture at a specific temperature (e.g., 60°C or 80°C) for a defined period.
-
At various time points, withdraw samples, neutralize with a suitable base (e.g., 0.1 M or 1 M NaOH), and dilute with the mobile phase to the working concentration.
-
Analyze by a stability-indicating HPLC/UPLC method.
-
-
Alkaline Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of a basic solution (e.g., 0.1 M or 1 M NaOH).
-
Incubate the mixture at a specific temperature (e.g., 60°C or 80°C) for a defined period.
-
At various time points, withdraw samples, neutralize with a suitable acid (e.g., 0.1 M or 1 M HCl), and dilute with the mobile phase.
-
Analyze by HPLC/UPLC.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with an equal volume of an oxidizing agent (e.g., 3% or 30% H₂O₂).
-
Keep the mixture at room temperature or a slightly elevated temperature for a defined period.
-
At various time points, withdraw samples, dilute with the mobile phase, and analyze by HPLC/UPLC.
-
-
Thermal Degradation:
-
Expose a solid sample of Praziquantel to dry heat in an oven (e.g., 105°C) for a specified duration.
-
Also, expose the Praziquantel stock solution to heat (e.g., 60°C or 80°C).
-
At various time points, withdraw samples, cool to room temperature, dilute if necessary, and analyze by HPLC/UPLC.
-
-
Photolytic Degradation:
-
Expose the Praziquantel stock solution and solid sample to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be protected from light.
-
At the end of the exposure, prepare the samples for analysis by HPLC/UPLC.
-
-
Analysis:
Mandatory Visualization
Caption: Experimental workflow for the identification of Praziquantel degradation products.
Caption: Logical relationship for the degradation of Praziquantel and Praziquantel-D11.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolism studies of the antischistosomal drug praziquantel using tandem mass spectrometry: distribution of parent drug and ten metabolites obtained from control and schistosome-infected mouse urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Metabolite Profiling of Praziquantel and its Analogs During the Analysis of in vitro Metabolic Stability Using Information-Dependent Acquisition on a Hybrid Triple Quadrupole Linear Ion Trap Mass Spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Sensitivity for Low-Level Praziquantel D11 Detection
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of low-level Praziquantel D11 (PZQ-d11) detection.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in bioanalysis?
This compound (PZQ-d11) is a deuterated form of Praziquantel (PZQ), a widely used anthelmintic drug. In quantitative bioanalytical methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), PZQ-d11 serves as an internal standard (IS).[1][2][3][4] Because it is chemically almost identical to PZQ but has a different mass, it can be distinguished by the mass spectrometer. This allows for accurate quantification of PZQ in biological samples by correcting for variations in sample preparation and instrument response.
Q2: What are the typical lower limits of detection (LOD) and quantification (LOQ) for Praziquantel analysis using LC-MS/MS?
The limits of detection (LOD) and quantification (LOQ) for Praziquantel can vary depending on the biological matrix, sample preparation method, and instrumentation. However, highly sensitive methods have been developed. For instance, in fish muscle, an LOD of 3.0 ng/g and an LOQ of 9.3 ng/g have been reported.[5] In human plasma, a linear calibration plot was achieved in the concentration range of 1.012 ng/mL to 751.552 ng/mL.[1] Another study in cat plasma showed a linearity range of 10–1000 ng/mL for PZQ.[2]
Q3: What are the common challenges in developing a sensitive bioanalytical method for Praziquantel?
Common challenges in bioanalytical method development for Praziquantel and other analytes include flawed extraction techniques, analytical issues such as mobile phase contamination and column deterioration, calculation problems, and reporting issues.[6] Specifically for Praziquantel, its poor water solubility can present a challenge for formulation and sample preparation.[7] Furthermore, high variability in analyte concentrations between patients is often observed in pharmacokinetic studies with PZQ, which is likely due to its high first-pass metabolism.[8]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the detection of low-level this compound.
Issue 1: Poor Signal Intensity or No Signal for PZQ-d11
-
Possible Cause 1: Incorrect Mass Spectrometer Settings.
-
Troubleshooting Step: Verify that the mass spectrometer is set to monitor the correct precursor and product ion transitions for PZQ-d11. For example, in one study, the [M+H]+ precursor ion for PZQ-d11 was m/z 324.3, and the product ion was m/z 204.2.[2] Ensure that the collision energy and other MS parameters are optimized for this transition.
-
-
Possible Cause 2: Degradation of PZQ-d11.
-
Troubleshooting Step: Assess the stability of PZQ-d11 in the stock solution and in the biological matrix under the storage and experimental conditions.[9] Prepare fresh stock solutions and quality control (QC) samples to confirm the integrity of the internal standard.
-
-
Possible Cause 3: Inefficient Ionization.
-
Troubleshooting Step: Optimize the mobile phase composition to enhance the ionization of PZQ-d11. The use of additives like formic acid or ammonium acetate in the mobile phase can improve protonation in positive electrospray ionization (ESI) mode.[1]
-
Issue 2: High Background Noise or Interfering Peaks
-
Possible Cause 1: Matrix Effects.
-
Troubleshooting Step: The sample matrix can suppress or enhance the ionization of the analyte, leading to inaccurate results.[10] Employ a more rigorous sample preparation method, such as solid-phase extraction (SPE) instead of simple protein precipitation, to remove interfering components.[11] Also, a C-18 trapping column can be used to purify the analytes from matrix contaminants.[9]
-
-
Possible Cause 2: Contamination of the LC-MS System.
-
Troubleshooting Step: Contamination can arise from various sources, including the mobile phase, vials, and the autosampler.[6] Flush the entire LC system with a strong solvent mixture (e.g., isopropanol:water) to remove contaminants. Run blank injections to ensure the system is clean.
-
Issue 3: Poor Peak Shape and Chromatography
-
Possible Cause 1: Suboptimal Chromatographic Conditions.
-
Troubleshooting Step: Optimize the mobile phase gradient, flow rate, and column temperature to achieve better peak shape and resolution. An isocratic mobile phase of 2 mM ammonium acetate (containing 0.05% formic acid): Acetonitrile (45:55 v/v) at a flow rate of 1.0 mL/min on a C18 column has been used successfully.[1]
-
-
Possible Cause 2: Column Degradation.
-
Troubleshooting Step: HPLC columns can deteriorate over time, leading to poor peak shape and loss of resolution.[6] Replace the column with a new one of the same type. Use a guard column to extend the life of the analytical column.
-
Quantitative Data Summary
The following tables summarize the quantitative data for Praziquantel detection from various studies. This data can serve as a benchmark for the expected sensitivity when using PZQ-d11 as an internal standard.
Table 1: Linearity Ranges for Praziquantel Quantification
| Biological Matrix | Linearity Range (ng/mL) | Reference |
| Human Plasma | 1.012 - 751.552 | [1] |
| Cat Plasma | 10 - 1000 | [2] |
| Perch Muscle | 5.00 - 500 (µg/L) | [3] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Praziquantel
| Biological Matrix | LOD | LOQ | Reference |
| Fish Muscle | 3.0 ng/g | 9.3 ng/g | [5] |
| Perch Muscle | CCα: 1.0 µg/kg | CCβ: 5.0 µg/kg | [3] |
Note: CCα (Decision Limit) and CCβ (Detection Capability) are terms often used in residue analysis.
Experimental Protocols
A generalized experimental protocol for the LC-MS/MS analysis of Praziquantel using PZQ-d11 as an internal standard is provided below.
1. Standard Solution Preparation
-
Prepare a stock solution of Praziquantel and this compound in a suitable organic solvent like acetonitrile or methanol.[2][7]
-
Prepare working solutions by serially diluting the stock solutions.
-
Spike blank plasma with the working solutions to create calibration standards and quality control (QC) samples.[2]
2. Sample Preparation (Protein Precipitation)
-
To a 0.5 mL plasma sample, add the internal standard (PZQ-d11) solution.
-
Add 1.5 mL of a protein precipitation agent, such as a mixture of methyl tert-butyl ether and dichloromethane (2:1, v/v).[11]
-
Vortex the mixture and then centrifuge at high speed (e.g., 12,000 rpm) for 10 minutes to pellet the precipitated proteins.[11]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at approximately 45°C.[11]
-
Reconstitute the residue in a specific volume of the mobile phase (e.g., 0.5 mL).[11]
-
Filter the reconstituted sample through a 0.22 µm filter before injection into the LC-MS/MS system.[11]
3. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Use a C18 analytical column (e.g., 100 x 4.6 mm i.d.).[1]
-
Employ an isocratic or gradient mobile phase. A common mobile phase consists of a mixture of an aqueous buffer (e.g., 2 mM ammonium acetate with 0.05% formic acid) and an organic solvent (e.g., acetonitrile).[1]
-
Set a constant flow rate (e.g., 1.0 mL/min) and column temperature (e.g., 50°C).[1]
-
-
Mass Spectrometry:
-
Use an electrospray ionization (ESI) source in the positive ion mode.[2]
-
Operate the mass spectrometer in the Multiple Reaction Monitoring (MRM) mode.
-
Set the specific precursor-to-product ion transitions for Praziquantel (e.g., m/z 313.3 → 203.2) and this compound (e.g., m/z 324.3 → 204.2).[2]
-
Optimize the declustering potential, collision energy, and other MS parameters for each analyte.
-
Visualizations
Caption: Experimental workflow for LC-MS/MS analysis of Praziquantel.
Caption: Troubleshooting guide for low this compound signal intensity.
References
- 1. ikprress.org [ikprress.org]
- 2. Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Determination of Praziquantel in Sparus aurata L. after Administration of Medicated Animal Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 6. simbecorion.com [simbecorion.com]
- 7. Preformulation and Long-Term Stability Studies of an Optimized Palatable Praziquantel Ethanol-Free Solution for Pediatric Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic Study of Praziquantel Enantiomers and Its Main Metabolite R-trans-4-OH-PZQ in Plasma, Blood and Dried Blood Spots in Opisthorchis viverrini-Infected Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and validation of an enantioselective LC-MS/MS method for the analysis of the anthelmintic drug praziquantel and its main metabolite in human plasma, blood and dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Validation & Comparative
Choosing an Internal Standard for Praziquantel Bioanalysis: A Comparison of Praziquantel-d11 and Diazepam
For researchers and drug development professionals, the accurate quantification of Praziquantel in biological matrices is crucial for pharmacokinetic and bioequivalence studies. A key decision in developing a robust bioanalytical method, particularly for liquid chromatography-mass spectrometry (LC-MS/MS), is the choice of an appropriate internal standard (IS). An ideal IS should mimic the analyte's behavior throughout sample preparation and analysis to correct for variability.[1] This guide provides an objective comparison between a stable isotope-labeled (SIL) internal standard, Praziquantel-d11, and a structural analog, Diazepam, supported by published experimental data.
Stable isotope-labeled internal standards are widely considered the gold standard in quantitative mass spectrometry.[2] Their near-identical physicochemical properties to the analyte ensure they co-elute chromatographically and experience similar ionization effects, providing superior correction for matrix effects and other sources of analytical variability.[2][3]
Experimental Protocols
This section details the methodologies for two distinct LC-MS/MS methods for Praziquantel quantification: Method A, which employs Praziquantel-d11 as the internal standard, and Method B, which uses Diazepam.
Method A: Using Praziquantel-d11 (Stable Isotope-Labeled IS)
This method is adapted from validated bioanalytical procedures for the quantification of Praziquantel in plasma.[4][5]
-
Sample Preparation (Protein Precipitation):
-
To 200 µL of plasma sample in a microcentrifuge tube, add the Praziquantel-d11 internal standard solution.
-
Add 800 µL of acetonitrile to precipitate plasma proteins.[4]
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[4]
-
Transfer the supernatant to a clean tube, dilute with ultrapure water, and inject a small volume (e.g., 10 µL) into the LC-MS/MS system.[4]
-
-
Liquid Chromatography Conditions:
-
Mass Spectrometry Conditions:
Method B: Using Diazepam (Structural Analog IS)
This method is based on validated HPLC procedures for Praziquantel analysis that utilize Diazepam as an internal standard.[6][7]
-
Sample Preparation (Protein Precipitation):
-
Liquid Chromatography Conditions:
Performance Data Comparison
The following tables summarize the quantitative performance of the two methods based on published validation data. Using a stable isotope-labeled internal standard like Praziquantel-d11 generally results in improved precision and accuracy, especially in complex biological matrices.
Table 1: Linearity and Sensitivity
| Parameter | Method A (Praziquantel-d11 IS) | Method B (Diazepam IS) |
| Linearity Range | 10–1,000 ng/mL[4] | 5–1,000 ng/mL[6][7] |
| Correlation Coefficient (r²) | ≥ 0.998[4] | 0.9989[7] |
| Limit of Quantification (LOQ) | 10 ng/mL[4] | 5 ng/mL[7] |
Table 2: Accuracy and Precision
| Parameter | Method A (Praziquantel-d11 IS) | Method B (Diazepam IS) |
| Intra-day Precision (%CV) | 2.50 – 5.35%[4] | < 11.76%[6][7] |
| Inter-day Precision (%CV) | 3.66 – 4.64%[4] | < 11.76%[6][7] |
| Accuracy | 96.29 – 101.02%[4] | Within 15% of nominal values[6] |
| Mean Recovery | 100.97 – 104.90%[4] | Not explicitly stated |
Methodology and Workflow Visualizations
The following diagrams illustrate the experimental workflow and the principle of using an internal standard.
Caption: Bioanalytical workflow for Praziquantel quantification.
Caption: Principle of internal standard correction.
Conclusion
The choice between a deuterated and a non-deuterated internal standard is a critical decision in method development.[3] While both methods presented can adequately quantify Praziquantel, the data demonstrates that using a stable isotope-labeled internal standard like Praziquantel-d11 (Method A) provides superior precision and accuracy.[4] This is because Praziquantel-d11 more effectively compensates for variations in sample preparation and matrix-induced ionization effects due to its chemical and physical similarity to the analyte.[1] For assays requiring the highest level of confidence and reproducibility, particularly for regulatory submissions, Praziquantel-d11 is the recommended internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ikprress.org [ikprress.org]
- 6. ijpsonline.com [ijpsonline.com]
- 7. ijpsonline.com [ijpsonline.com]
A Head-to-Head Comparison: Praziquantel-D11 versus C13-Praziquantel as Internal Standards in Bioanalysis
For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard is a critical decision in the development of robust and reliable bioanalytical methods. This guide provides an objective comparison of two stable isotope-labeled internal standards for Praziquantel: the commercially available Praziquantel-D11 and the theoretically superior, though less common, C13-Praziquantel.
The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative mass spectrometry-based bioanalysis. An ideal SIL-IS co-elutes with the analyte, has the same extraction recovery and ionization efficiency, and thus effectively compensates for variations during sample preparation and analysis. While both deuterium (D) and carbon-13 (¹³C) labeling are employed, their inherent physicochemical properties can lead to significant differences in analytical performance.
Chemical Structures at a Glance
The key difference between Praziquantel, Praziquantel-D11, and a hypothetical C13-Praziquantel lies in the substitution of atoms with their heavier stable isotopes.
-
Praziquantel: The unlabeled parent drug molecule.
-
Praziquantel-D11: In this form, eleven hydrogen atoms on the cyclohexylcarbonyl moiety are replaced with deuterium atoms.
-
C13-Praziquantel: In a C13-labeled internal standard, one or more carbon atoms in the molecule's backbone would be replaced with ¹³C atoms.
Performance Comparison: The Isotopic Effect in Focus
The choice between deuterium and carbon-13 labeling hinges on the "isotopic effect," which can influence chromatographic behavior and analytical accuracy. Deuterium labeling, due to the significant mass difference between hydrogen and deuterium (approximately 100%), can sometimes lead to a slight shift in retention time compared to the unlabeled analyte.[1][2][3][4] This can be particularly problematic in complex biological matrices where co-eluting matrix components can cause differential ion suppression or enhancement, potentially compromising the accuracy of the results.[5][6]
Carbon-13 labeled internal standards, on the other hand, are generally considered superior as the larger mass of ¹³C has a negligible effect on the molecule's physicochemical properties, ensuring near-perfect co-elution with the unlabeled analyte.[1] This co-elution is crucial for accurate compensation of matrix effects.
The following table summarizes the key performance differences between Praziquantel-D11 and C13-Praziquantel, based on established principles of stable isotope labeling.
| Feature | Praziquantel-D11 (Deuterium Labeled) | C13-Praziquantel (Carbon-13 Labeled) | Rationale & Implications |
| Chromatographic Co-elution | May elute slightly earlier than unlabeled Praziquantel due to the isotopic effect.[1][2][3][4] | Expected to co-elute perfectly with unlabeled Praziquantel.[1] | Perfect co-elution is critical for accurate compensation of matrix effects, which can vary across a chromatographic peak. Any separation between the analyte and internal standard can lead to quantification errors.[5][6] |
| Isotopic Stability | Deuterium labels can be susceptible to back-exchange with hydrogen, particularly if located at exchangeable positions. However, the D11 label on the cyclohexyl ring of Praziquantel is on non-exchangeable positions and is generally stable. | The ¹³C label is integrated into the carbon backbone and is highly stable with no risk of exchange under typical experimental conditions. | Isotopic instability can lead to a loss of the label and inaccurate quantification. |
| Matrix Effect Compensation | May not perfectly compensate for matrix effects if there is chromatographic separation from the analyte.[5][6] | Provides superior compensation for matrix effects due to identical chromatographic behavior and ionization efficiency. | In complex matrices like plasma, where ion suppression is common, accurate compensation is vital for reliable results. |
| Cost & Availability | Generally less expensive to synthesize and more commercially available. | Typically more expensive to produce and may not be commercially available for all analytes. | The higher initial cost of ¹³C-labeled standards may be justified by improved data quality and method robustness. |
Experimental Data: A Case Study with Praziquantel-D11
Quantitative Data Summary for Praziquantel using Praziquantel-D11 Internal Standard
| Parameter | Result |
| Linearity Range | 10–1,000 ng/mL |
| Correlation Coefficient (R²) | ≥0.998 |
| Intra-day Precision (CV%) | 2.50–5.35% |
| Inter-day Precision (CV%) | 3.66–4.64% |
| Intra-day Accuracy | 97.90–99.34% |
| Inter-day Accuracy | 96.29–101.02% |
| Extraction Recovery | 100.97–104.90% |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
These results demonstrate that the method using Praziquantel-D11 as an internal standard has good precision, accuracy, recovery, and linearity, making it suitable for pharmacokinetic studies.[7][8][9][10]
Experimental Protocol: Quantification of Praziquantel in Plasma
The following is a summary of the experimental protocol adapted from Gong et al. (2023), which utilizes Praziquantel-D11 as an internal standard.[7][8][9][10]
1. Sample Preparation (Protein Precipitation)
-
To 200 μL of cat plasma, add 800 μL of acetonitrile containing the internal standard (Praziquantel-D11).
-
Vortex for 30 seconds.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Transfer 500 μL of the supernatant to a new tube.
-
Add 500 μL of ultrapure water.
-
Filter through a 0.22 μm nylon syringe filter into an autosampler vial for analysis.
2. LC-MS/MS Conditions
-
LC System: Shimadzu Nexera XR HPLC
-
Mass Spectrometer: Shimadzu LCMS-8050 Triple Quadrupole
-
Column: Gemini C18 (50 mm × 2.0 mm; 5 μm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 μL
-
Ionization Mode: Positive Electrospray Ionization (ESI)
-
MRM Transitions:
-
Praziquantel: 313.3 > 203.2 m/z
-
Praziquantel-d11: 324.3 > 204.2 m/z
-
Visualizing the Workflow and Decision Logic
The following diagrams, created using the DOT language, illustrate the experimental workflow and the logical considerations when choosing between Praziquantel-D11 and C13-Praziquantel.
Caption: A generalized experimental workflow for the quantitative analysis of Praziquantel using a stable isotope-labeled internal standard.
Caption: Logical comparison of the key characteristics of Praziquantel-D11 versus C13-Praziquantel as internal standards.
Conclusion and Recommendation
For the routine analysis of Praziquantel where the highest level of accuracy and method robustness is required, a C13-labeled internal standard is the superior choice. Its ability to co-elute with the native analyte ensures the most effective compensation for matrix effects, leading to more reliable and defensible quantitative data.[1]
However, Praziquantel-D11 has been shown to be a viable and cost-effective alternative. The validation data from existing studies demonstrate that a well-developed and validated method using Praziquantel-D11 can achieve the necessary precision and accuracy for many research and drug development applications.[7][8][9][10]
Ultimately, the choice between Praziquantel-D11 and C13-Praziquantel will depend on the specific requirements of the assay, including the desired level of accuracy, the complexity of the biological matrix, and budgetary constraints. For regulated bioanalysis and the development of reference methods, the investment in a C13-labeled standard, if available, is strongly recommended.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. myadlm.org [myadlm.org]
- 6. researchgate.net [researchgate.net]
- 7. Praziquantel [webbook.nist.gov]
- 8. medkoo.com [medkoo.com]
- 9. Design, Synthesis and Evaluation of Praziquantel Analogues and New Molecular Hybrids as Potential Antimalarial and Anti-Schistosomal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats - PMC [pmc.ncbi.nlm.nih.gov]
Precision in Praziquantel Analysis: A Comparative Guide to Quantification Using Praziquantel-D11
The accurate and precise quantification of Praziquantel (PZQ), a cornerstone anthelmintic drug, is critical for pharmacokinetic studies, drug development, and ensuring therapeutic efficacy. The use of a deuterated internal standard, Praziquantel-D11 (PZQ-d11), has become a key strategy in advanced analytical methodologies to enhance the reliability of these measurements. This guide provides a comparative overview of the performance of analytical methods employing PZQ-d11, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Comparative Performance of Analytical Methods
The primary method for the quantification of Praziquantel in biological matrices is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), frequently utilizing PZQ-d11 as an internal standard to correct for variability during sample preparation and analysis.[1][2][3] This approach offers high sensitivity and selectivity. Other techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) have also been employed.[4][5]
The use of a stable isotope-labeled internal standard like PZQ-d11 is crucial for minimizing matrix effects and improving the accuracy and precision of the quantification.[6] The following table summarizes the performance of various validated analytical methods for Praziquantel quantification, highlighting key validation parameters.
| Analytical Method | Matrix | Internal Standard | Linearity Range (ng/mL) | LLOQ (ng/mL) | Accuracy (%) | Precision (RSD %) | Recovery (%) | Reference |
| LC-MS/MS | Human Plasma | Deuterated praziquantel | 1.012 - 751.552 | 1.012 | Not Specified | < 5.19 (Mean %CV) | 87.34 | [1] |
| LC-MS/MS | Cat Plasma | PZQ-d11 | 10 - 1000 | 10 | 96.29 - 101.02 (inter-day) | 3.66 - 4.64 (inter-day) | 98.09 - 107.46 | [2][7] |
| LC-MS/MS | Rat Plasma | Not Specified | 3.0 - Not Specified | 3.0 | RE ≤ ±15% | ≤ 15% | > 85 | [8] |
| LC-MS/MS | Fish Muscle | PZQ-d11 | Not Specified | 9.3 | Not Specified | ≤ 15% | Good | [3] |
| HPLC-UV | Tablets | Not Specified | Not Specified | 161.75 | Good | Good | Good | [4] |
| GC-MS | Freshwater and Saltwater | Not Specified | Not Specified | 220 (0.72 µM) | Acceptable > 25 µM | Not Specified | Not Specified | [5] |
LLOQ: Lower Limit of Quantification; RSD: Relative Standard Deviation; RE: Relative Error; CV: Coefficient of Variation
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical results. Below are summaries of typical experimental protocols for Praziquantel quantification using LC-MS/MS with PZQ-d11 as an internal standard.
Method 1: LC-MS/MS for Praziquantel in Human Plasma[1]
-
Sample Preparation: Details not extensively provided in the abstract, but liquid-liquid extraction or protein precipitation are common techniques.
-
Internal Standard: Deuterated praziquantel.
-
Chromatography:
-
Column: C18 column (100 x 4.6 mm i.d).
-
Mobile Phase: Isocratic binary mobile phase of 2 mM ammonium acetate (containing 0.05% formic acid) and Acetonitrile (45:55 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 50°C.
-
-
Mass Spectrometry:
-
Instrument: API 4000 Mass spectrometer.
-
Ionization Mode: Positive atmospheric pressure ionization.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Method 2: LC-MS/MS for Praziquantel in Cat Plasma[2][7]
-
Sample Preparation: Protein precipitation with acetonitrile. The supernatant is diluted with ultrapure water, filtered, and transferred for analysis.
-
Internal Standard: PZQ-d11.
-
Chromatography:
-
System: Nexera XR HPLC system.
-
Column: C18 column.
-
Mobile Phase: Gradient elution with a mixture of 0.1% formic acid in water and acetonitrile.
-
-
Mass Spectrometry:
-
Instrument: LCMS-8050 triple quadrupole MS.
-
Ionization Mode: Positive ion mode using an electrospray ionization (ESI) source.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Visualizing the Workflow
A clear understanding of the experimental process is essential. The following diagram, generated using Graphviz, illustrates a typical workflow for the quantification of Praziquantel using LC-MS/MS with PZQ-d11 as an internal standard.
Caption: Experimental workflow for Praziquantel quantification.
This guide demonstrates that LC-MS/MS methods incorporating Praziquantel-D11 as an internal standard provide a robust, accurate, and precise framework for the quantification of Praziquantel in biological samples. The detailed protocols and comparative data serve as a valuable resource for researchers in the field, facilitating informed decisions on analytical strategy and ensuring the generation of high-quality, reliable data.
References
- 1. ikprress.org [ikprress.org]
- 2. Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of Praziquantel in Sparus aurata L. after Administration of Medicated Animal Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 4. latamjpharm.org [latamjpharm.org]
- 5. A comparison of the detection and quantification of praziquantel via electrochemical and gas chromatography methods in freshwater and saltwater samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. researchgate.net [researchgate.net]
- 8. A quantification method for determination of racemate praziquantel and R-enantiomer in rat plasma for comparison of their pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance Showdown: Praziquantel D11 Versus Alternative Internal Standards in Bioanalytical Assays
A deep dive into the linearity and recovery performance of Praziquantel D11 compared to commonly used alternative internal standards, providing researchers, scientists, and drug development professionals with critical data for informed decision-making in bioanalytical method development.
In the realm of bioanalysis, particularly in pharmacokinetic and drug metabolism studies, the choice of an appropriate internal standard is paramount for achieving accurate and reliable quantification of the analyte of interest. This compound, a deuterium-labeled analog of the anthelmintic drug Praziquantel, is frequently employed as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) methods. This guide provides a comprehensive comparison of the linearity and recovery performance of this compound against other commonly utilized internal standards, supported by experimental data from various studies.
This compound: The Stable Isotope-Labeled Standard
Stable isotope-labeled internal standards, such as this compound, are often considered the gold standard in quantitative mass spectrometry. Their physicochemical properties are nearly identical to the analyte, leading to similar behavior during sample preparation and chromatographic separation. This co-elution and co-ionization minimize variability, resulting in high accuracy and precision.
A study validating an LC-MS/MS method for the quantification of Praziquantel in cat plasma utilized this compound as the internal standard. While the study focused on the validation of the analyte's performance, the recovery of the internal standard was also assessed.
Table 1: Performance Data for Analyte (Praziquantel) using this compound as Internal Standard
| Parameter | Result |
| Linearity (Concentration Range) | 10 - 1,000 ng/mL |
| Correlation Coefficient (r²) | ≥0.998 |
| Analyte Recovery | 100.97% - 104.90% |
| This compound Recovery | 103.68%[1] |
Alternative Internal Standards: A Comparative Look
While stable isotope-labeled standards are ideal, their availability and cost can be prohibitive. In such cases, researchers often turn to alternative internal standards, such as structurally related compounds or other drugs that are not expected to be present in the samples. This section explores the performance of methods using some of these alternatives.
Diazepam
Diazepam, a benzodiazepine, has been used as an internal standard in HPLC and LC-MS/MS methods for the analysis of various drugs, including Praziquantel.
Table 2: Performance Data for Analyte (Praziquantel) using Diazepam as Internal Standard
| Parameter | Result |
| Linearity (Concentration Range) | 5 - 1000 ng/mL |
| Correlation Coefficient (r²) | 0.998 |
| Analyte Recovery | Not explicitly stated |
Benazepril Hydrochloride
Benazepril hydrochloride, an ACE inhibitor, has also been employed as an internal standard in HPLC methods.
Table 3: Performance Data for Analyte using Benazepril Hydrochloride as Internal Standard
| Parameter | Result |
| Linearity (Concentration Range) | 0.1 - 20 μg/mL |
| Correlation Coefficient (r²) | 0.9923 |
| Analyte Recovery | 99.2% - 99.32% |
Paracetamol (Acetaminophen)
Paracetamol is another compound that has been utilized as an internal standard in HPLC analysis.
Table 4: Performance Data for Analyte using Paracetamol as Internal Standard
| Parameter | Result |
| Linearity (Concentration Range) | 6.25 - 100 μg/mL |
| Correlation Coefficient (r²) | 0.999 |
| Analyte Recovery | 98.8% - 102.0%[2] |
Imipramine
Imipramine, a tricyclic antidepressant, has been used as an internal standard in LC-MS/MS methods.
Table 5: Performance Data for Analyte using Imipramine as Internal Standard
| Parameter | Result |
| Linearity (Concentration Range) | 5.0 - 1,000.0 ng/mL |
| Correlation Coefficient (r²) | >0.999 |
| Analyte Recovery | Not explicitly stated |
Experimental Protocols
The following are detailed methodologies for conducting linearity and recovery experiments, synthesized from best practices in bioanalytical method validation.
Linearity Experiment Protocol
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Preparation of Stock Solution: Prepare a stock solution of the analyte and the internal standard in a suitable solvent.
-
Preparation of Calibration Standards: Prepare a series of at least five calibration standards by spiking a known volume of the analyte stock solution into a blank biological matrix (e.g., plasma, urine). The concentrations should span the expected range of the study samples.
-
Addition of Internal Standard: Add a constant concentration of the internal standard solution to all calibration standards and quality control (QC) samples.
-
Sample Preparation: Process the calibration standards and QC samples using the designated extraction method (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction).
-
Instrumental Analysis: Analyze the extracted samples using the developed LC-MS/MS or HPLC method.
-
Data Analysis: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. Perform a linear regression analysis and determine the correlation coefficient (r²), which should ideally be ≥0.99.
Workflow for Linearity Experiment.
Recovery Experiment Protocol
Recovery is the measure of the efficiency of an extraction procedure for an analytical method. It is determined by comparing the analytical response of an analyte extracted from a biological matrix to the response of the analyte in a neat solution (post-extraction spike).
-
Prepare Three Sets of Samples:
-
Set A (Pre-extraction Spike): Spike a known concentration of the analyte and internal standard into a blank biological matrix and then perform the extraction procedure.
-
Set B (Post-extraction Spike): Extract a blank biological matrix and then spike the same concentration of the analyte and internal standard into the extracted matrix.
-
Set C (Neat Solution): Prepare a solution of the analyte and internal standard in the reconstitution solvent at the same final concentration as in Set A and B.
-
-
Instrumental Analysis: Analyze all three sets of samples using the LC-MS/MS or HPLC method.
-
Data Calculation: Calculate the percent recovery using the following formula:
% Recovery = (Mean Peak Area of Set A / Mean Peak Area of Set B) x 100
The recovery of the internal standard can be calculated similarly.
Workflow for Recovery Experiment.
Conclusion
The selection of an internal standard is a critical step in the development of robust and reliable bioanalytical methods. This compound, as a stable isotope-labeled internal standard, demonstrates excellent performance in terms of recovery, which directly contributes to the accuracy and precision of Praziquantel quantification. While alternative internal standards like Diazepam, Benazepril hydrochloride, Paracetamol, and Imipramine can be used, their performance is highly dependent on the specific analytical method and matrix. The data presented in this guide highlights that while good linearity can be achieved with various internal standards, stable isotope-labeled standards like this compound are generally preferred to compensate for matrix effects and variability in sample preparation, ultimately leading to more reliable and reproducible results. Researchers should carefully validate their chosen internal standard to ensure it meets the specific requirements of their bioanalytical assay.
References
A Comparative Guide to Analytical Methods for Praziquantel Quantification Using a Deuterated Internal Standard
Introduction
Praziquantel (PZQ) is a broad-spectrum anthelmintic drug, essential for treating various parasitic worm infections in both humans and animals. Accurate quantification of PZQ in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. Praziquantel-D11 (PZQ-D11), a stable isotopically labeled version of the drug, is the preferred internal standard (IS) for quantitative bioanalysis using mass spectrometry, as it closely mimics the analyte's behavior during sample preparation and analysis, correcting for variability.
Quantitative Performance of Praziquantel Bioanalytical Methods
The following table summarizes the performance characteristics of different LC-MS/MS methods developed and validated for the quantification of Praziquantel in biological fluids, utilizing a deuterated internal standard.
| Method Reference | Matrix | Linearity Range (ng/mL) | Correlation Coefficient (R²) | Lower Limit of Quantification (LLOQ) (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Recovery or Bias) |
| Reddy et al. (2015)[1] | Human Plasma | 1.012 - 751.552 | Not explicitly stated, but implied linear | 1.012 | Not explicitly stated | Not explicitly stated | 87.34% (mean recovery) |
| Oufir et al. (2016)[2] | Human Plasma, Blood, DBS | 10 - 2500 | ≥ 0.998 | 10 | ≤ 15% | ≤ 15% | 85-115% |
| Al-Ghananaeem et al. (2011) | Rat Plasma | 5 - 1000 | 0.9989 | 5 | < 15% | < 15% | 100.97 - 109.40% |
| Wu et al. (2023)[3][4] | Cat Plasma | 10 - 1000 | ≥ 0.998 | 10 | 2.50 - 5.35% | 3.66 - 4.64% | 97.90 - 99.34% (intra-day), 96.29 - 101.02% (inter-day) |
| Kovacs et al. (2021)[5] | Perch Muscle | 5 - 500 | ≥ 0.99 | 5 | < 5% | < 5% | 86.1 - 98.2% |
DBS: Dried Blood Spots, %CV: Percent Coefficient of Variation
Experimental Protocols
The methodologies employed in these studies, while all based on LC-MS/MS, show some variations in sample preparation, chromatographic separation, and mass spectrometric detection.
1. Sample Preparation: Protein Precipitation
A common and rapid method for sample preparation is protein precipitation.
-
Protocol Example (Wu et al., 2023):
2. Liquid Chromatography
Chromatographic separation is typically achieved using a C18 reversed-phase column.
-
Example Parameters (Reddy et al., 2015):
-
Example Parameters (Oufir et al., 2016 - Enantioselective):
3. Mass Spectrometry
Detection and quantification are performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray Ionization (ESI) in positive mode is typically used.
-
MRM Transitions:
-
Praziquantel: The most common transition monitored is m/z 312.2 → 202.2.[2]
-
Praziquantel-D11 (IS): The specific transition for the deuterated internal standard would be monitored to ensure accurate quantification.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the quantitative analysis of Praziquantel in a biological matrix using a deuterated internal standard.
Caption: Workflow for Praziquantel analysis using LC-MS/MS.
This guide provides a comparative overview of published methods for Praziquantel analysis. Researchers and scientists can use this information to select and develop analytical methods suitable for their specific drug development and research needs. The use of a deuterated internal standard like Praziquantel-D11 is consistently shown to be a robust approach for achieving accurate and precise quantification.
References
- 1. ikprress.org [ikprress.org]
- 2. Development and validation of an enantioselective LC-MS/MS method for the analysis of the anthelmintic drug praziquantel and its main metabolite in human plasma, blood and dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Ionization Efficiency of Praziquantel and Praziquantel D11
In the realm of pharmacokinetic and metabolic studies, the use of stable isotope-labeled internal standards is a cornerstone for achieving accurate and precise quantification of analytes by mass spectrometry. This guide provides a comparative overview of the ionization characteristics of Praziquantel (PZQ) and its deuterated analog, Praziquantel D11 (PZQ-d11), within the context of their widespread use in bioanalytical assays. While direct comparative studies on the ionization efficiency of PZQ and PZQ-d11 are not extensively published, the prevalent use of PZQ-d11 as an internal standard in validated LC-MS/MS methods underscores their analogous behavior under specific ionization conditions.[1][2][3]
Comparative Mass Spectrometry Parameters
The following table summarizes typical mass spectrometry parameters for the analysis of Praziquantel and this compound, as derived from various validated bioanalytical methods. These parameters are essential for establishing selective and sensitive detection in complex biological matrices.
| Parameter | Praziquantel (PZQ) | This compound (PZQ-d11) | Reference |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) | [3][4] |
| Parent Ion (Q1) | m/z 313.2 | m/z 324.2 | [4] |
| Product Ion (Q3) | m/z 203.1 | m/z 208.1 | [4] |
| Internal Standard | - | Used as an internal standard for PZQ | [1][2][3] |
Note: The parent and product ions may vary slightly depending on the specific instrumentation and experimental conditions.
Experimental Protocol: Quantification of Praziquantel in Plasma using LC-MS/MS with this compound as an Internal Standard
This section details a representative experimental protocol for the simultaneous quantification of Praziquantel and its metabolites in plasma, utilizing this compound as an internal standard.
1. Sample Preparation:
-
A protein precipitation extraction method is commonly employed for plasma samples.
-
To 100 µL of plasma, add 200 µL of acetonitrile containing the internal standard, this compound.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the samples at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
2. Liquid Chromatography (LC) Conditions:
-
Column: A C18 reverse-phase column (e.g., 100 x 4.6 mm, 5 µm) is typically used for chromatographic separation.[3]
-
Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 2 mM ammonium acetate with 0.05% formic acid) and an organic solvent (e.g., acetonitrile) is common.[3] A typical composition could be a 45:55 (v/v) ratio of the aqueous and organic phases.[3]
-
Flow Rate: A flow rate of 1.0 mL/min is often used.[3]
-
Column Temperature: The column is typically maintained at a constant temperature, for example, 50°C.[3]
-
Injection Volume: A small volume, such as 10 µL, of the reconstituted sample is injected into the LC system.
3. Mass Spectrometry (MS) Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer is used for its high selectivity and sensitivity in multiple reaction monitoring (MRM) mode.
-
Ionization Source: Electrospray ionization (ESI) in the positive ion mode is employed.[3][4]
-
MRM Transitions:
-
Data Analysis: The peak area ratio of Praziquantel to this compound is used to construct a calibration curve and quantify the concentration of Praziquantel in the unknown samples.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of Praziquantel using this compound as an internal standard.
Caption: Workflow for Praziquantel quantification.
References
- 1. Frontiers | Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats [frontiersin.org]
- 2. Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ikprress.org [ikprress.org]
- 4. Metabolite Profiling of Praziquantel and its Analogs During the Analysis of in vitro Metabolic Stability Using Information-Dependent Acquisition on a Hybrid Triple Quadrupole Linear Ion Trap Mass Spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Praziquantel-d11 as an Internal Standard
A Comparative Guide for Researchers
In the quantitative analysis of Praziquantel, the use of a stable isotope-labeled internal standard is crucial for achieving accurate and reproducible results, particularly in complex matrices such as plasma or tissue samples. Praziquantel-d11, a deuterium-labeled analog of Praziquantel, is widely employed for this purpose. This guide provides a comparative overview of Praziquantel-d11 against a standard Praziquantel reference material, outlines a typical experimental protocol for its use, and illustrates the underlying principles of internal standardization.
Data Presentation: Comparison of Standards
The primary role of Praziquantel-d11 is to serve as an internal standard in chromatographic assays, such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] Unlike a reference standard of the analyte itself, the key performance metric for Praziquantel-d11 is its isotopic purity and chemical similarity to the unlabeled compound, which ensures it behaves similarly during sample preparation and analysis, thus correcting for variations.
| Parameter | Praziquantel Reference Standard | Praziquantel-d11 (Internal Standard) | Rationale for Comparison |
| Chemical Identity | Praziquantel | 2-(cyclohexyl-1,2,2,3,3,4,4,5,5,6,6-d11-carbonyl)-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one | To confirm the structural similarity, with the only significant difference being the isotopic labeling. |
| Molecular Formula | C19H24N2O2 | C19H13D11N2O2 | The change in formula reflects the replacement of 11 hydrogen atoms with deuterium. |
| Molecular Weight | 312.41 g/mol | 323.47 g/mol | The mass difference is a key feature for mass spectrometry-based detection and differentiation from the analyte.[3] |
| Purity (HPLC) | Typically >98% | >95% - 99.58% | High chemical purity is essential for both standards to avoid interference from impurities.[3][4] |
| Isotopic Enrichment | Not Applicable | >98.0% | High isotopic enrichment is critical to minimize signal overlap between the internal standard and the analyte.[3] |
Experimental Protocols
The following is a representative protocol for the quantification of Praziquantel in a biological matrix using Praziquantel-d11 as an internal standard, based on established HPLC and LC-MS/MS methodologies.[5][6][7]
Objective: To determine the concentration of Praziquantel in rat plasma using a validated LC-MS/MS method with Praziquantel-d11 as an internal standard.
Materials:
-
Praziquantel reference standard
-
Praziquantel-d11 internal standard
-
Rat plasma (or other relevant biological matrix)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
-
Protein precipitation agent (e.g., trichloroacetic acid or cold acetonitrile)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS)
-
Analytical column (e.g., C18 reversed-phase column)
Procedure:
-
Preparation of Stock Solutions:
-
Accurately weigh and dissolve the Praziquantel reference standard in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Similarly, prepare a stock solution of Praziquantel-d11.
-
-
Preparation of Calibration Standards and Quality Control Samples:
-
Serially dilute the Praziquantel stock solution with the biological matrix (e.g., rat plasma) to prepare a series of calibration standards at different concentrations.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation:
-
To a known volume of each calibration standard, QC sample, and unknown sample, add a fixed amount of the Praziquantel-d11 internal standard solution.
-
Perform protein precipitation by adding a precipitating agent.
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples into the LC-MS/MS system.
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both Praziquantel and Praziquantel-d11.
-
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte (Praziquantel) to the internal standard (Praziquantel-d11) for each sample.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their corresponding concentrations.
-
Determine the concentration of Praziquantel in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Mandatory Visualization
Caption: Experimental workflow for the quantification of Praziquantel using Praziquantel-d11.
Caption: Logical relationship demonstrating the principle of internal standardization.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Praziquantel-d11 | CAS 1246343-36-1 | LGC Standards [lgcstandards.com]
- 5. latamjpharm.org [latamjpharm.org]
- 6. ijpsonline.com [ijpsonline.com]
- 7. Determination of Praziquantel in Sparus aurata L. after Administration of Medicated Animal Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 8. theaspd.com [theaspd.com]
- 9. doaj.org [doaj.org]
Praziquantel D11 Performance Across Diverse Mass Spectrometry Platforms: A Comparative Guide
This guide provides a detailed comparison of the performance of Praziquantel D11 (PZQ-d11), a deuterated analog of Praziquantel, when utilized as an internal standard in various mass spectrometry systems for the quantification of Praziquantel in biological matrices. The data presented is compiled from several studies, offering researchers, scientists, and drug development professionals a comprehensive overview of its application and performance in bioanalytical methods.
Praziquantel is the primary drug for treating schistosomiasis, a widespread tropical disease.[1] Accurate quantification of Praziquantel in biological samples is crucial for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard like this compound is essential for correcting matrix effects and variabilities during sample processing and analysis, thereby ensuring the accuracy and precision of the results.
Comparative Performance Data
The following table summarizes the performance characteristics of analytical methods employing this compound as an internal standard across different liquid chromatography-tandem mass spectrometry (LC-MS/MS) platforms.
| Mass Spectrometer | Matrix | Linearity Range | LLOQ | Precision (RSD%) | Accuracy | Reference |
| API 4000 | Human Plasma | 1.012 - 751.552 ng/mL | 1.012 ng/mL | Mean %CV of 5.19 for recovery | - | [1] |
| Agilent 6460 Series Triple Quadrupole | Dried Blood Spots | Not specified | Not specified | Not specified | Not specified | [2] |
| LC-MS/MS (Model not specified) | Perch Muscle | 5.00 - 500 µg/L | 5.0 µg/kg (CCβ) | < 5% (Intra-day and Inter-day) | Recoveries: 86.1% to 98.2% | [3][4] |
| LC-MS/MS (Model not specified) | Cat Plasma | 10 - 1,000 ng/mL | 10 ng/mL | Intra-day: 2.50-5.35%, Inter-day: 3.66-4.64% | Intra-day: 97.90-99.34%, Inter-day: 96.29-101.02% | [5][6] |
| Enantioselective LC-MS/MS (Model not specified) | Human Plasma, Blood, DBS | 0.01 - 2.5 µg/mL | 0.01 µg/mL | ±15% (±20% at LLOQ) | 85-115% (80-120% at LLOQ) | [7][8] |
LLOQ: Lower Limit of Quantification; RSD: Relative Standard Deviation; CCβ: Detection Capability; DBS: Dried Blood Spots.
Experimental Protocols
The methodologies outlined below are representative of the experimental procedures used in the studies cited in this guide for the quantification of Praziquantel using this compound as an internal standard.
1. Sample Preparation (Protein Precipitation)
A common and rapid method for extracting Praziquantel and this compound from plasma samples involves protein precipitation.
-
Procedure: To a volume of plasma, an internal standard spiking solution containing this compound is added. Acetonitrile is then added to precipitate the plasma proteins.[5][6] The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The resulting supernatant, containing the analytes of interest, is collected for LC-MS/MS analysis.
2. Liquid Chromatography
Chromatographic separation is typically achieved using a C18 reverse-phase column.
-
Example 1 (API 4000):
-
Column: C18 column (100 x 4.6 mm i.d)
-
Mobile Phase: Isocratic mixture of 2 mM ammonium acetate (containing 0.05% formic acid) and Acetonitrile (45:55 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 50°C[1]
-
-
Example 2 (Cat Plasma Study):
-
Column: C18 column
-
Mobile Phase: Gradient elution with a mixture of 0.1% formic acid in water and acetonitrile.
-
Run Time: 13.5 minutes[6]
-
3. Mass Spectrometry
Detection and quantification are performed using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode and monitoring multiple reaction monitoring (MRM) transitions.
Experimental Workflow Visualization
The following diagram illustrates a typical bioanalytical workflow for the quantification of Praziquantel using this compound as an internal standard.
Caption: Bioanalytical workflow for Praziquantel quantification.
This guide demonstrates that this compound is a robust internal standard for the bioanalysis of Praziquantel across various LC-MS/MS platforms. The specific performance characteristics, such as linearity and sensitivity, are dependent on the mass spectrometer model, the biological matrix being analyzed, and the specific parameters of the analytical method. The provided data and protocols can serve as a valuable resource for developing and validating sensitive and reliable methods for Praziquantel quantification in a research or clinical setting.
References
- 1. ikprress.org [ikprress.org]
- 2. Pharmacokinetics of Praziquantel in Schistosoma mansoni- and Schistosoma haematobium-Infected School- and Preschool-Aged Children - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats [frontiersin.org]
- 7. Pharmacokinetic Study of Praziquantel Enantiomers and Its Main Metabolite R-trans-4-OH-PZQ in Plasma, Blood and Dried Blood Spots in Opisthorchis viverrini-Infected Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and validation of an enantioselective LC-MS/MS method for the analysis of the anthelmintic drug praziquantel and its main metabolite in human plasma, blood and dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Isotopic Purity Assessment of Praziquantel D11
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for assessing the isotopic purity of Praziquantel D11, a deuterated internal standard crucial for accurate bioanalytical studies. The performance of key techniques is evaluated with supporting data and detailed experimental protocols to aid researchers in selecting the most appropriate method for their needs.
Data Presentation: A Comparative Analysis
The isotopic purity of this compound is a critical parameter that directly impacts the accuracy of quantitative analyses. High-resolution mass spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques employed for this assessment. Below is a summary of typical quantitative data obtained from these methods, based on Certificates of Analysis for commercially available this compound.
| Parameter | Method | Typical Result | Remarks |
| Chemical Purity | High-Performance Liquid Chromatography (HPLC) | >98% | Measures the percentage of the this compound molecule relative to other chemical entities. |
| Isotopic Enrichment | Mass Spectrometry (MS) | >98 atom % D | Determines the percentage of deuterium atoms at the labeled positions. |
| Isotopic Purity | Nuclear Magnetic Resonance (¹H NMR) | Consistent with structure | Confirms the positions of deuteration and the absence of significant proton signals at these sites. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols represent typical procedures and may require optimization based on the specific instrumentation and sample characteristics.
Isotopic Purity Assessment by High-Resolution Mass Spectrometry (HR-MS)
This method is used to determine the isotopic enrichment of this compound by analyzing the mass-to-charge ratio of the molecule and its isotopologues.
a. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1 µg/mL in the same solvent.
b. Instrumentation and Conditions:
-
Mass Spectrometer: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Mass Range: Scan a mass range that includes the molecular ions of Praziquantel and its deuterated analogue (e.g., m/z 300-350).
-
Resolution: Set the instrument to a high resolution (>10,000) to resolve the isotopic peaks.
c. Data Acquisition and Analysis:
-
Infuse the sample solution directly into the mass spectrometer or inject it via a liquid chromatography system.
-
Acquire the full scan mass spectrum.
-
Identify the monoisotopic peak of the fully deuterated this compound ([M+H]⁺).
-
Measure the intensities of the peaks corresponding to the different isotopologues (e.g., D10, D9, etc.).
-
Calculate the isotopic enrichment by determining the relative abundance of the D11 isotopologue compared to the less-deuterated species.
Isotopic Purity and Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is employed to confirm the positions of deuteration by observing the absence of proton signals at the expected locations.
a. Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in a deuterated solvent (e.g., chloroform-d, dimethyl sulfoxide-d6) that does not have signals overlapping with any residual proton signals of the analyte.
-
Transfer the solution to a 5 mm NMR tube.
b. Instrumentation and Data Acquisition:
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Nucleus: Observe the ¹H nucleus.
-
Experiment: Acquire a standard one-dimensional proton spectrum.
-
Parameters: Use a sufficient number of scans to achieve a good signal-to-noise ratio for any residual proton signals.
c. Data Analysis:
-
Process the acquired Free Induction Decay (FID) to obtain the ¹H NMR spectrum.
-
Integrate the residual proton signals corresponding to the non-deuterated positions.
-
Compare the spectrum to that of a non-deuterated Praziquantel standard to confirm the absence of signals at the deuterated positions.
-
The very low intensity of signals at the deuterated positions confirms high isotopic purity.
Visualizations
Experimental Workflow for Isotopic Purity Assessment
The following diagram illustrates the general workflow for determining the isotopic purity of this compound using both HR-MS and NMR spectroscopy.
Caption: Workflow for this compound isotopic purity assessment.
Logical Relationship of Analytical Techniques
This diagram illustrates the complementary nature of HPLC, MS, and NMR in the complete characterization of this compound.
Caption: Complementary analytical techniques for this compound.
A Comparative Pharmacokinetic Analysis: Praziquantel vs. Praziquantel D11
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacokinetic profiles of the broad-spectrum anthelmintic drug Praziquantel (PZQ) and its deuterated analog, Praziquantel D11. While direct comparative experimental data for this compound as a therapeutic agent is not currently available in the public domain, this document summarizes the known pharmacokinetics of Praziquantel and explores the potential pharmacokinetic advantages of deuteration based on established principles of medicinal chemistry and drug metabolism.
Executive Summary
Praziquantel is a highly effective drug for treating various parasitic worm infections. However, it undergoes rapid and extensive metabolism in the body, leading to a short half-life and the need for multiple doses in some clinical settings. Deuteration, the process of replacing hydrogen atoms with their heavier isotope deuterium, at specific metabolically active sites in a drug molecule can significantly alter its pharmacokinetic properties. This is due to the kinetic isotope effect, which can slow down the rate of metabolic reactions.
This compound, a deuterated version of Praziquantel, is commonly used as an internal standard in bioanalytical methods due to its identical chemical properties but different mass. While not yet studied clinically as a therapeutic agent, the principles of drug deuteration suggest that this compound could exhibit a more favorable pharmacokinetic profile compared to its non-deuterated counterpart. Potential benefits may include a longer half-life, increased systemic exposure (AUC), and potentially a reduced dosing frequency, which could lead to improved patient compliance and therapeutic outcomes.
Data Presentation: Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of Praziquantel in rats and humans. As no direct experimental data for this compound is available, a qualitative comparison based on the anticipated effects of deuteration is provided.
| Pharmacokinetic Parameter | Praziquantel (in Rats) | Praziquantel (in Humans) | This compound (Predicted) |
| Maximum Plasma Concentration (Cmax) | 432 ± 98 ng/mL (at 60 mg/kg)[1] | 0.83 ± 0.52 µg/mL (at 40 mg/kg)[2] | Potentially similar or slightly increased. |
| Time to Maximum Plasma Concentration (Tmax) | ~15 minutes (at 60 mg/kg)[1] | 1.48 ± 0.74 hours (at 40 mg/kg)[2] | May be similar or slightly delayed. |
| Area Under the Curve (AUC) | Data not consistently reported across studies. | 3.02 ± 0.59 µg/mL*hr (at 40 mg/kg)[2] | Expected to be significantly increased. |
| Elimination Half-life (t1/2) | ~1.0 hour[3] | 0.8 to 1.5 hours[2] | Expected to be significantly prolonged. |
Note: The predicted effects on this compound are based on the general principles of the kinetic isotope effect on drug metabolism.[4][5][6][7][8][9][10] Actual values would need to be determined through experimental studies.
The Impact of Deuteration on Pharmacokinetics
The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[9] Many drug metabolism reactions, particularly those mediated by cytochrome P450 (CYP) enzymes, involve the cleavage of C-H bonds.[11] By replacing hydrogen with deuterium at the sites of metabolism, the rate of these reactions can be slowed down.[11] This phenomenon, known as the kinetic isotope effect , can lead to several potential pharmacokinetic advantages for a deuterated drug compared to its non-deuterated parent compound:
-
Reduced Metabolism and Clearance: A slower rate of metabolism leads to a lower clearance of the drug from the body.[4][5]
-
Increased Half-Life: With reduced clearance, the drug remains in the systemic circulation for a longer period, resulting in a prolonged elimination half-life.[6][8][10]
-
Increased Systemic Exposure (AUC): A longer half-life and reduced clearance contribute to a greater overall exposure of the body to the drug, as reflected by a higher Area Under the Curve (AUC).[7]
-
Potential for Lower or Less Frequent Dosing: Improved pharmacokinetic parameters may allow for the administration of lower doses or less frequent dosing intervals to achieve the desired therapeutic effect, which can enhance patient compliance.[6]
-
Reduced Formation of Metabolites: Slower metabolism can lead to the formation of fewer metabolites, which may be beneficial if any of the metabolites are associated with adverse effects.[4][5]
Experimental Protocols
A standard experimental protocol to determine and compare the pharmacokinetic profiles of Praziquantel and this compound would involve the following key steps:
In Vivo Pharmacokinetic Study in Rats
1. Animal Model:
-
Species: Male Wistar or Sprague-Dawley rats.[3]
-
Weight: 200-250 g.
-
Housing: Housed in a controlled environment with a 12-hour light/dark cycle and free access to food and water. Animals should be fasted overnight before drug administration.
2. Drug Administration:
-
Formulation: Praziquantel and this compound are dissolved in a suitable vehicle, such as a mixture of polyethylene glycol 400 (PEG 400) and water.
-
Route of Administration: Oral gavage.
-
Dose: A single oral dose (e.g., 40 mg/kg) is administered to each group of rats (a Praziquantel group and a this compound group).[12]
3. Blood Sampling:
-
A sparse sampling or serial sampling design can be used. For serial sampling, blood samples (approximately 0.2-0.3 mL) are collected from the tail vein or jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing into heparinized tubes.
4. Sample Processing and Analysis:
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Plasma concentrations of Praziquantel and this compound are determined using a validated bioanalytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS). For the analysis of Praziquantel, this compound would be used as the internal standard, and for the analysis of this compound, a different internal standard would be required.
5. Pharmacokinetic Analysis:
-
The plasma concentration-time data for each animal are analyzed using non-compartmental or compartmental pharmacokinetic models to determine key parameters such as Cmax, Tmax, AUC, t1/2, clearance (CL), and volume of distribution (Vd).
6. Statistical Analysis:
-
Statistical comparisons of the pharmacokinetic parameters between the Praziquantel and this compound groups are performed using appropriate statistical tests (e.g., t-test or ANOVA) to determine if there are any significant differences.
Mandatory Visualizations
Experimental workflow for a comparative pharmacokinetic study.
Simplified signaling pathway for the mechanism of action of Praziquantel.
Conclusion
While direct comparative pharmacokinetic data for this compound is lacking, the established principles of the kinetic isotope effect strongly suggest that it would exhibit a superior pharmacokinetic profile compared to Praziquantel. The predicted increase in half-life and systemic exposure could translate into significant clinical advantages, including the potential for reduced dosing frequency and improved patient outcomes. Further preclinical and clinical studies are warranted to experimentally validate these predicted benefits and to fully characterize the pharmacokinetic and pharmacodynamic profile of this compound as a potential therapeutic agent.
References
- 1. In Vitro Release and In Vivo Pharmacokinetics of Praziquantel Loaded in Different Polymer Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]
- 7. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deuterated drug - Wikipedia [en.wikipedia.org]
- 9. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Praziquantel D11: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Praziquantel D11, a deuterated analog of the anthelmintic drug Praziquantel. Adherence to these guidelines is crucial to ensure compliance with regulations and to minimize environmental impact.
Praziquantel and its deuterated forms are classified as harmful to aquatic life with long-lasting effects[1][2][3][4]. Therefore, it is imperative to avoid releasing these compounds into the environment[1][3][4]. The primary disposal methods for this compound involve collection by a licensed hazardous waste disposal service for subsequent incineration or secure landfilling.
I. Waste Identification and Segregation
The first and most critical step in proper waste management is the correct identification and segregation of this compound waste.
-
Identify all this compound waste streams: This includes:
-
Unused or expired this compound solid material.
-
Solutions containing this compound.
-
Contaminated labware (e.g., vials, pipette tips, gloves, and bench paper).
-
Rinsate from cleaning contaminated glassware.
-
-
Segregate this compound waste: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's waste management plan. Keep it separate from:
II. Step-by-Step Disposal Protocol for this compound
The following protocol outlines the safe handling and disposal of this compound waste within a laboratory setting.
A. Solid this compound Waste
-
Containerization:
-
Labeling:
-
Affix a hazardous waste label to the container as soon as the first piece of waste is added[6].
-
The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The concentration and quantity of the waste.
-
The date accumulation started.
-
The name of the principal investigator or laboratory contact.
-
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure and away from general laboratory traffic.
-
-
Disposal:
-
Once the container is full or ready for disposal, arrange for pickup by your institution's licensed hazardous waste disposal service.
-
B. Liquid this compound Waste (Solutions)
-
Containerization:
-
Collect liquid waste containing this compound in a designated, leak-proof, and shatter-resistant container with a secure screw-top cap.
-
Do not overfill the container; leave adequate headspace to prevent spills.
-
-
Labeling:
-
Follow the same labeling requirements as for solid waste, ensuring the concentration of this compound is clearly indicated.
-
-
Storage:
-
Store the liquid waste container in secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.
-
-
Disposal:
C. Contaminated Laboratory Supplies
-
Sharps:
-
Dispose of any sharps (e.g., needles, razor blades) contaminated with this compound in a designated sharps container.
-
-
Non-Sharps:
-
Place grossly contaminated items such as gloves, weigh boats, and absorbent pads into the designated solid this compound waste container.
-
For lightly contaminated items, follow your institution's guidelines for chemically contaminated solid waste.
-
D. Empty this compound Containers
-
Triple Rinsing:
-
Container Disposal:
-
After triple rinsing, deface or remove the original label[8].
-
The clean, defaced container can then typically be disposed of as non-hazardous laboratory glass or plastic waste, in accordance with institutional policy.
-
III. Quantitative Data
No specific quantitative data for the disposal of this compound (e.g., concentration limits for different disposal routes, specific temperature requirements for degradation) were found in the reviewed safety data sheets and disposal guidelines. Disposal procedures are primarily dictated by the hazardous waste classification of the material.
IV. Experimental Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: this compound Disposal Workflow.
By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel and the environment. Always consult your institution's specific waste management plan and safety officers for guidance.
References
Personal protective equipment for handling Praziquantel D11
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of laboratory chemicals is paramount. This guide provides immediate safety and logistical information for the handling of Praziquantel D11, a deuterated form of the anthelmintic drug Praziquantel. While some safety data sheets (SDS) for this compound classify it as non-hazardous, others indicate potential for skin and eye irritation.[1][2] Given that it is a derivative of Praziquantel, which is classified as hazardous, it is prudent to adhere to the stricter safety precautions outlined for the parent compound.
Praziquantel is harmful if swallowed, inhaled, or in contact with skin, and can cause serious eye irritation.[3] It is also suspected of causing cancer and may lead to organ damage with prolonged or repeated exposure.[3] Therefore, a comprehensive approach to personal protective equipment (PPE), handling, and disposal is essential.
Personal Protective Equipment (PPE)
The following personal protective equipment is recommended when handling this compound:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact, as Praziquantel is harmful if it comes into contact with skin.[3][4] |
| Eye Protection | Safety glasses with side shields or goggles. | To protect against dust particles and splashes, as Praziquantel causes serious eye irritation.[3][5][6] |
| Body Protection | Laboratory coat or chemical-resistant suit. | To prevent contamination of personal clothing and skin.[4][6][7][8] |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated or exposure limits may be exceeded, a NIOSH-approved respirator is necessary. | To prevent inhalation, as Praziquantel is harmful if inhaled and may cause respiratory irritation.[3][4][7] |
Operational Plan: Step-by-Step Handling
A systematic approach to handling this compound from receipt to disposal minimizes the risk of exposure.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents.[5][7]
-
Keep the container tightly sealed when not in use.[7]
2. Preparation and Use:
-
Handle this compound in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[4][5][7]
-
Use non-sparking tools to prevent ignition sources.[4]
-
Wash hands thoroughly before and after handling the compound.[3]
-
Do not eat, drink, or smoke in the handling area.[7]
3. Accidental Spills:
-
Minor Spills:
-
Major Spills:
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Collect all waste materials, including unused this compound and contaminated items (e.g., gloves, wipes, containers), in a clearly labeled, sealed container.
-
-
Disposal Method:
Quantitative Data Summary
| Property | Value |
| Chemical Formula | C₁₉H₁₃D₁₁N₂O₂[1][2] |
| Molecular Weight | 323.47 g/mol [1] |
| Appearance | Solid[9] |
| Solubility | Soluble in Chloroform and Methanol[9] |
| Storage Temperature | Powder: -20°C for 3 years; In solvent: -80°C for 1 year[10] |
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. hpc-standards.com [hpc-standards.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. merck.com [merck.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. merck.com [merck.com]
- 9. caymanchem.com [caymanchem.com]
- 10. This compound | TargetMol [targetmol.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
